Calpain Inhibitor Peptide
Description
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Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H227N35O44S/c1-17-73(11)109(169-126(206)96(64-79-37-41-81(181)42-38-79)165-133(213)111(76(14)178)171-128(208)98(68-177)167-127(207)97(67-176)166-121(201)91(51-59-220-16)159-129(209)99-32-25-56-173(99)135(215)82(143)65-107(191)192)132(212)160-89(45-49-105(187)188)118(198)156-87(43-47-103(183)184)119(199)161-92(60-69(3)4)113(193)150-66-102(182)152-83(28-19-21-52-141)114(194)153-85(30-23-54-148-139(144)145)115(195)157-90(46-50-106(189)190)122(202)168-108(72(9)10)131(211)172-112(77(15)179)134(214)170-110(74(12)18-2)137(217)175-58-27-34-101(175)136(216)174-57-26-33-100(174)130(210)158-84(29-20-22-53-142)117(197)164-95(63-78-35-39-80(180)40-36-78)125(205)154-86(31-24-55-149-140(146)147)116(196)155-88(44-48-104(185)186)120(200)162-94(62-71(7)8)124(204)163-93(61-70(5)6)123(203)151-75(13)138(218)219/h35-42,69-77,82-101,108-112,176-181H,17-34,43-68,141-143H2,1-16H3,(H,150,193)(H,151,203)(H,152,182)(H,153,194)(H,154,205)(H,155,196)(H,156,198)(H,157,195)(H,158,210)(H,159,209)(H,160,212)(H,161,199)(H,162,200)(H,163,204)(H,164,197)(H,165,213)(H,166,201)(H,167,207)(H,168,202)(H,169,206)(H,170,214)(H,171,208)(H,172,211)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,218,219)(H4,144,145,148)(H4,146,147,149)/t73-,74-,75-,76+,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-,112-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPSVIJMEZNWGW-ULDLRERSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C140H227N35O44S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583222 | |
| Record name | PUBCHEM_16157844 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3136.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128578-18-7 | |
| Record name | PUBCHEM_16157844 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Understanding of the Calpain System and Its Perturbations
Physiological Functions of Calpain Isoforms and the Calpastatin Regulator
The diverse functions of calpains are carried out by various isoforms, some of which are found throughout the body, while others are specific to certain tissues. Their activity is tightly controlled by an endogenous inhibitor, calpastatin. oup.comtandfonline.com
Ubiquitous Calpains (μ-Calpain/Calpain-1 and m-Calpain/Calpain-2)
The most well-characterized members of the calpain family are the ubiquitous calpains, μ-calpain (calpain-1) and m-calpain (calpain-2). frontiersin.orgnih.gov These isoforms are heterodimers, each composed of a large catalytic subunit (80 kDa) and a common small regulatory subunit (28 kDa). frontiersin.org Their names reflect their differing requirements for calcium to become active, with μ-calpain requiring micromolar concentrations and m-calpain needing millimolar concentrations. tandfonline.commdpi.com
Calpain-1 and calpain-2 are involved in a wide array of fundamental cellular processes, including:
Signal Transduction: They participate in various signaling pathways within the cell. nih.govresearchgate.netnih.gov
Cytoskeletal Remodeling: They play a role in the dynamic organization of the cell's internal scaffolding. nih.govresearchgate.netnih.gov
Cell Proliferation and Migration: Their activity is essential for cell division and movement. mdpi.comresearchgate.netbiologists.com
Apoptosis: They are involved in the process of programmed cell death. mdpi.combohrium.com
Interestingly, recent research suggests that calpain-1 and calpain-2 can have opposing functions. For instance, in the brain, calpain-1 activation is linked to synaptic plasticity and is generally neuroprotective, whereas calpain-2 activation is associated with neurodegeneration. nih.govmdpi.comnih.goveneuro.org
Tissue-Specific Calpain Isoforms and their Specialized Roles
In addition to the ubiquitous calpains, several tissue-specific isoforms exist, each with specialized functions. nih.govresearchgate.net These isoforms highlight the diverse and critical roles of the calpain system in different physiological contexts. oup.com
Some notable examples of tissue-specific calpains include:
Calpain-3 (p94): Found predominantly in skeletal muscle, calpain-3 is crucial for muscle structure, maintenance, and turnover. nih.govnih.gov Mutations in the gene encoding calpain-3 are responsible for limb-girdle muscular dystrophy type 2A. nih.govnih.govsemanticscholar.org
Calpain-9 (nCL-4): This isoform is primarily expressed in the gastrointestinal tract. oup.com
Calpain-10: While considered a ubiquitous calpain, it has a distinct mitochondrial location and has been implicated in processes like renal mitochondrial damage. researchgate.net
Calpain-11: Its expression is concentrated in the testis. oup.com
Calpain-12: This isoform is found in hair follicles. oup.com
The existence of these specialized calpains underscores their importance in the specific functions of various tissues. oup.com
Endogenous Regulation by Calpastatin: Mechanism and Isoforms
The activity of calpains is meticulously controlled by its specific endogenous inhibitor, calpastatin. oup.comtandfonline.comnih.gov Calpastatin is an intrinsically unstructured protein that can bind to and inhibit calpain, but only in the presence of calcium. nih.gov This calcium-dependent inhibition ensures that calpain activity is tightly linked to cellular calcium signals.
The mechanism of inhibition is unique; calpastatin occupies both sides of the active site cleft of calpain, and although it passes through the active site, it avoids being cleaved by looping around the active site cysteine. nih.gov Calpastatin itself is subject to regulation and can be degraded by calpains under conditions of sustained calcium increase. mdpi.com
Multiple isoforms of calpastatin exist, arising from alternative splicing of a single gene. nih.govuniprot.orgnih.govjst.go.jp These isoforms have distinct N-terminal sequences and are expressed differentially across various tissues, suggesting that the regulation of calpain activity is tailored to the specific needs of different cell types. nih.govjst.go.jp For example, a testis-specific isoform of calpastatin (tCAST) has been identified, which may play a role in modulating calpain during fertilization. oup.com
Pathophysiological Roles of Dysregulated Calpain Activity
While essential for normal cellular function, the dysregulation of calpain activity is implicated in a wide range of pathological conditions. nih.govresearchgate.netfrontiersin.org Overactivation of calpains can lead to the uncontrolled breakdown of cellular proteins, disrupting cellular homeostasis and contributing to disease. mdpi.comrjppd.org
Uncontrolled Proteolytic Activity in Cellular Homeostasis Imbalance
The balance between calpains and their inhibitor, calpastatin, is critical for maintaining cellular health. rjppd.org In many disease states, this balance is disrupted, often due to a sustained increase in intracellular calcium levels. nih.gov This leads to the overactivation of calpains, which then cleave a broad spectrum of substrates indiscriminately. mdpi.comfrontiersin.org
This uncontrolled proteolysis can have several detrimental effects:
Disruption of Cellular Structure: The breakdown of cytoskeletal proteins like spectrin (B1175318) and neurofilaments can lead to the destabilization of the cell's structure and contribute to processes like axonal degeneration. nih.govfrontiersin.org
Impairment of Cellular Signaling: The cleavage of key signaling proteins can disrupt normal cellular communication and function. nih.gov
Induction of Apoptosis: Calpains can cleave proteins involved in the apoptotic pathway, pushing the cell towards programmed cell death. mdpi.combohrium.com
Contribution to Cellular Dysfunction and Disease Progression
The consequences of dysregulated calpain activity are far-reaching and contribute to the pathology of numerous diseases affecting various organ systems. nih.govresearchgate.netnih.govoup.comtandfonline.commdpi.comrjppd.orgfrontiersin.orgjst.go.jpjohnshopkins.edunih.gov
Neurodegenerative Disorders: Calpain overactivation is a well-established factor in several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. nih.govresearchgate.net In these conditions, calpains contribute to neuronal damage and death by cleaving critical neuronal proteins, leading to the formation of toxic protein aggregates and disruption of synaptic function. nih.gov For example, the cleavage of p35 to p25 by calpain leads to the prolonged activation of cyclin-dependent kinase 5 (Cdk5), a key event in neuronal death. nih.govnih.gov
Cardiovascular Diseases: A dysfunctional calpain system is implicated in a variety of cardiac diseases, such as myocardial infarction, ischemia-reperfusion injury, and heart failure. mdpi.comjst.go.jpoup.com Overactivation of calpain in the heart leads to the breakdown of proteins essential for sarcomere structure and contractility, compromising the heart's pumping function. mdpi.com It also contributes to cardiac cell death, hypertrophy, and fibrosis. mdpi.com
Muscular Dystrophies: The role of calpains in muscular dystrophies is complex. While a deficiency in the muscle-specific calpain-3 causes limb-girdle muscular dystrophy type 2A, the overactivation of ubiquitous calpains is observed in other muscular dystrophies like Duchenne muscular dystrophy. nih.govnih.govsemanticscholar.org This suggests that the precise regulation of calpain activity is crucial for muscle health. nih.gov
Other Conditions: Dysregulated calpain activity has also been linked to a host of other conditions, including:
Cancer: Calpains are involved in cell proliferation and migration, processes that are central to cancer development and metastasis. frontiersin.orgrjppd.org
Inflammation: Calpains play a role in regulating immune cell migration and the activation of inflammatory mediators. spandidos-publications.com
Diabetes: Calpain activation has been observed in diabetic cardiomyopathy and diabetic retinopathy. nih.govjst.go.jp
The widespread involvement of calpains in such a diverse range of pathologies underscores their fundamental importance in cellular function and highlights them as a significant area of research for potential therapeutic interventions. nih.govrjppd.org
Strategic Rationale for Calpain Inhibition in Research and Therapeutics
The strategic inhibition of calpains, a family of calcium-dependent cysteine proteases, has emerged as a significant area of investigation in both fundamental biological research and the development of novel therapeutic interventions. The rationale for targeting this enzyme system is twofold: to counteract the detrimental effects of its excessive activity in various disease states and to dissect its intricate modulatory functions within complex biological pathways.
Addressing Overactivity in Disease States
Calpain overactivity is a common pathological feature in a wide array of human diseases, making its inhibition a compelling therapeutic strategy. Dysregulation of intracellular calcium homeostasis, a frequent occurrence in cellular stress and injury, leads to the sustained and excessive activation of calpains. This, in turn, results in the uncontrolled degradation of numerous cellular proteins, contributing to cellular dysfunction and death.
In the context of neurodegenerative disorders , such as Alzheimer's, Parkinson's, and Huntington's diseases, calpain overactivation is a key player in neuronal damage. nih.govnih.gov For instance, in Alzheimer's disease models, inhibiting calpain has been shown to restore normal synaptic function and improve memory. nih.govnih.govjci.org This is achieved by preventing the degradation of essential synaptic proteins and reducing the production of toxic protein aggregates. nih.govnih.gov Research has demonstrated that specific calpain inhibitors can rescue synaptic plasticity and cognitive deficits in animal models of Alzheimer's disease. nih.govjci.org Furthermore, in models of tauopathies, another class of neurodegenerative diseases, the overexpression of the endogenous calpain inhibitor, calpastatin, has been shown to prevent the pathological cascade, including the breakdown of cytoskeletal proteins and the hyperphosphorylation of tau, ultimately extending lifespan in animal models. nih.govnih.govjneurosci.org
Cardiovascular diseases also present a strong case for calpain inhibition. In conditions like heart failure and myocardial ischemia-reperfusion injury, calpain overactivation contributes to adverse cardiac remodeling and dysfunction. jacc.orgmdpi.com Pharmacological inhibition of calpain has demonstrated protective effects in various rodent models of heart failure by preserving cardiac structure and function. jacc.orgmdpi.comjacc.org Studies using the calpain inhibitor MDL-28170 in animal models of heart failure have shown that it can mitigate the development of the disease and improve cardiac function. jacc.orgjacc.orgplos.orgnih.gov
The detrimental role of calpain overactivity extends to other pathologies as well, including muscular dystrophy, diabetes, and cataract formation , where the inappropriate degradation of cellular components by calpains contributes to tissue damage and disease progression.
Interactive Table 1: Research Findings on Calpain Inhibition in Disease States
| Disease Model | Calpain Inhibitor | Key Findings | Reference(s) |
| APP/PS1 Mouse Model of Alzheimer's Disease | E64, BDA-410 | Restored normal synaptic function and plasticity; Improved spatial-working and associative fear memory. | nih.govnih.govjci.orgjci.org |
| JNPL3 Mouse Model of Tauopathy | Calpastatin (overexpression) | Prevented tauopathy, including breakdown of cytoskeletal proteins and cdk5 activation; Delayed disease onset and extended survival. | nih.govnih.govjneurosci.orgjneurosci.org |
| Lentiviral Mouse Model of Machado-Joseph Disease (MJD) | BDA-410 | Decreased mutant ataxin-3 fragments and aggregation; Prevented cell injury and neurodegeneration; Alleviated motor impairments. | oup.com |
| Canine Model of Chronic Heart Failure | MDL-28170 | Reduced late sodium current amplitude and accelerated its decay in ventricular myocytes, improving cellular electrophysiology. | plos.orgnih.gov |
| Murine Models of Heart Failure (Myocardial Infarction, Transverse Aortic Constriction) | MDL-28170 | Protected against cardiac dysfunction by preserving junctophilin-2 expression and T-tubule integrity. | jacc.orgmdpi.comjacc.org |
Exploring Modulatory Roles in Complex Biological Systems
Beyond their role in pathology, calpains are crucial modulators of a vast range of normal cellular processes. mdpi.com Unlike proteases that cause wholesale degradation of proteins, calpains typically perform limited and specific cleavage of their substrates. This targeted proteolysis acts as a sophisticated regulatory mechanism, altering the function, localization, or stability of the substrate proteins. nih.gov
A prime example of calpain's modulatory function is its role in synaptic plasticity , the cellular basis of learning and memory. Calpain activation, triggered by calcium influx through NMDA receptors, leads to the cleavage of various cytoskeletal and signaling proteins, which is essential for the structural and functional changes that underlie long-term potentiation (LTP), a form of synaptic strengthening. nih.govpnas.org
Calpains also play a significant role in the regulation of cellular signaling pathways . They can cleave and thereby modulate the activity of key signaling molecules such as protein kinase C (PKC), the Gq signaling pathway, and CaMKIIα. nih.govnih.govpnas.org For instance, calpain-mediated cleavage of β-catenin can be triggered by the Gq signaling pathway, providing a mechanism for cross-talk between these two important cellular cascades. pnas.org
The cytoskeleton , which provides structural support to cells and is involved in cell motility and division, is another major target for calpain-mediated modulation. Calpains cleave a variety of cytoskeletal proteins, including spectrin, talin, and vinculin, leading to cytoskeletal rearrangement. nih.govresearchgate.netbioscientifica.compnas.org This process is vital for events such as cell migration and the dynamic changes in cell shape required for various physiological functions.
By using specific calpain inhibitor peptides in research settings, scientists can dissect these complex modulatory roles. Inhibiting calpain activity allows for the identification of its substrates and the elucidation of the functional consequences of their cleavage, providing invaluable insights into the fundamental mechanisms that govern cellular behavior.
Interactive Table 2: Modulatory Roles of Calpain in Biological Systems
| Biological Process | Calpain Substrate(s) | Functional Consequence of Cleavage | Reference(s) |
| Synaptic Plasticity | NMDA receptor subunits (GluN2A, GluN2B), CaMKIIα, Spectrin, β-catenin | Altered receptor function, irreversible kinase activation, cytoskeletal remodeling, modulation of synaptic adhesion, all contributing to long-term potentiation. | nih.govpnas.orgfrontiersin.org |
| Signal Transduction | Protein Kinase C (PKC), G-protein alpha subunits, β-catenin | Sustained or upregulated kinase activity, altered G-protein signaling, regulation of Wnt/β-catenin pathway. | nih.govpnas.orgfrontiersin.org |
| Cytoskeletal Remodeling | Spectrin, Talin, Vinculin, Filamin-1, Cortactin | Disassembly of actin filaments, regulation of focal adhesions, altered cell membrane stability and permeability, contributing to cell migration and shape changes. | nih.govresearchgate.netbioscientifica.compnas.orgpnas.org |
| Cell Death Pathways | Caspases, Bcl-2 family proteins | Activation of apoptotic and necrotic pathways through cleavage and activation of pro-apoptotic proteins. | frontiersin.orgfrontiersin.org |
| Platelet Activation | Integrin signaling components (e.g., SNAP-23), Protein Tyrosine Phosphatase 1B (PTP1B) | Modulation of outside-in signaling, regulation of granule secretion and platelet spreading. | nih.gov |
Classification and Structural Diversity of Calpain Inhibitor Peptides
Calpastatin-Derived Peptides: Structural Basis and Efficacy
Calpastatin is the only known endogenous protein inhibitor that is absolutely specific for classical calpains. igakuken.or.jp It consists of four repetitive inhibitory domains, each capable of inhibiting a calpain molecule. acs.org Each inhibitory domain contains three subdomains: A, B, and C. researchgate.net Subdomains A and C bind to the penta-EF-hand domains of calpain, while subdomain B interacts with the active site to inhibit the enzyme. acs.orgresearchgate.net
Synthetic peptides derived from calpastatin have been extensively studied. A 27-mer peptide from domain 1 of human calpastatin (CP1B) is a potent and highly selective inhibitor of µ-calpain, with a reported Ki value of 0.2 nM. uni-muenchen.de This peptide is over 30,000-fold more selective for µ-calpain than for cathepsin L and shows negligible inhibition of cathepsin B, caspase 3, and the proteasome. uni-muenchen.de Structural studies suggest that a distinctive turn in the region of Glu10 to Lys13 of this peptide is crucial for its inhibitory activity. acs.org While calpastatin itself is unstructured in solution, it adopts a structured conformation upon binding to calpain, with regions A and C forming α-helices. acs.orgnih.gov This interaction has inspired the design of stabilized α-helical peptides that act as potent and selective calpain inhibitors. nih.gov
Other Endogenous Peptide Fragments with Inhibitory Activity
Besides calpastatin, research has identified other endogenous peptides with the ability to inhibit calpain. A pentapeptide, LSEAL (Leu-Ser-Glu-Ala-Leu), was identified through phage display and shows homology to domains A and C of calpastatin. uky.edu This peptide was found to be membrane-permeable and capable of inhibiting calpain activity, protecting neurons from calpain-mediated cell death. uky.edu It is thought to act as an allosteric inhibitor, binding to the calcium-binding domains of calpain rather than the active site. dovepress.com The discovery of such peptides highlights that endogenous molecules other than calpastatin can modulate calpain activity, offering alternative templates for inhibitor design.
Synthetic Calpain Inhibitor Peptidomimetics
Alpha-Ketoamide and Alpha-Ketohydroxamate Derivatives
Alpha-ketoamides and alpha-ketohydroxamates are potent, reversible inhibitors of calpains. tandfonline.comtandfonline.com Their mechanism of action involves the formation of a stable, reversible hemithioketal adduct with the active site cysteine residue of the protease. nih.gov This interaction mimics the transition state of peptide bond hydrolysis, leading to effective inhibition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies on a series of peptide α-ketoamide and α-ketohydroxamate derivatives have provided insights into the structural features that enhance inhibitory activity. tandfonline.comtandfonline.com These studies have shown that increased hydrophobicity, achieved through a higher LogP value, can improve cellular permeability. tandfonline.comtandfonline.com Furthermore, a higher heat of formation and lower HOMO (Highest Occupied Molecular Orbital) energy are associated with better binding and increased activity against calpain I. tandfonline.comtandfonline.com
The design of these inhibitors often involves a peptide backbone that directs the α-ketoamide or α-ketohydroxamate "warhead" to the active site. For instance, peptidyl α-ketoamides with the general structure Cbz-L-Leu-D,L-AA-CONH-R, where R is a heterocyclic base, have been shown to be effective inhibitors of calpain I and II. nih.gov In these structures, a smaller hydrophobic residue like Abu (α-aminobutyric acid) is slightly favored over a larger one like Phe (phenylalanine) at the P1 position. nih.gov The presence of nucleobases in the primed region can enhance binding through stacking interactions with a tryptophan residue near the active site. nih.gov
A series of di- and tripeptide α-ketohydroxamic esters have also been developed as potent inhibitors of recombinant human calpain I. One such compound, a Cbz-Leu-Phe hydroxamate, demonstrated an IC50 value of 6 nM against calpain I. nih.gov Other derivatives with a Cbz-Leu-Leu-Phe sequence have shown high potency in cell-based assays. nih.gov
| Compound Type | Key Structural Features | Mechanism of Action |
| Alpha-Ketoamides | Peptidyl backbone, α-ketoamide warhead, heterocyclic bases in primed region. nih.gov | Reversible formation of a hemithioketal adduct with the active site cysteine. nih.gov |
| Alpha-Ketohydroxamates | Di- or tripeptide backbone, α-ketohydroxamic ester warhead. nih.gov | Similar to α-ketoamides, forming a stable adduct with the active site. tandfonline.com |
Aldehyde-Based Peptidomimetics
Aldehyde-based peptidomimetics are a well-established class of reversible calpain inhibitors. tandfonline.com The aldehyde functional group is highly reactive and readily forms a covalent but reversible hemiacetal adduct with the thiol group of the active site cysteine. tandfonline.comscispace.com This class of inhibitors often mimics the substrate of the protease, with the peptide or peptidomimetic portion guiding the aldehyde "warhead" to the active site. frontiersin.org
While highly potent, the inherent reactivity of the aldehyde group can lead to off-target effects and metabolic instability. frontiersin.org To address these limitations, researchers have developed "self-masked" aldehyde inhibitors. These compounds, such as those based on a dipeptide aldehyde scaffold (Cbz-Phe-Phe-CHO), incorporate a 1'-hydroxy group on the P1 phenylalanine residue, effectively creating an o-tyrosinyl aldehyde. frontiersin.org This modification helps to temper the reactivity of the aldehyde while maintaining inhibitory potency. frontiersin.org
Another strategy to improve the properties of aldehyde-based inhibitors involves replacing the P2 chiral carbon with a nitrogen atom, creating urea-based peptidomimetics. This modification has been shown to yield inhibitors with greater selectivity for µ-calpain over other proteases like cathepsin B. nih.gov
| Inhibitor Class | Key Structural Features | Mechanism of Action | Notable Examples |
| Peptidyl Aldehydes | Peptide backbone with a C-terminal aldehyde group. scispace.com | Reversible covalent inhibition through hemiacetal formation with the active site cysteine. scispace.com | Cbz-Phe-Phe-CHO frontiersin.org |
| Urea-Based Peptidomimetics | Replacement of the P2 chiral carbon with nitrogen, forming a urea (B33335) linkage. nih.gov | Similar to peptidyl aldehydes, but with potentially improved selectivity. nih.gov | Not specified |
| Self-Masked Aldehydes | Incorporation of a hydroxyl group near the aldehyde to reduce reactivity. frontiersin.org | Reversible covalent inhibition with improved metabolic stability. frontiersin.org | o-tyrosinyl aldehyde derivatives frontiersin.org |
Cyclic Peptide and Amidine-Based Peptidomimetics
Cyclic peptides have emerged as a promising scaffold for calpain inhibitors due to their enhanced metabolic stability and reduced conformational flexibility compared to their linear counterparts. eurpepsoc.comeurpepsoc.com This conformational constraint can lead to higher selectivity and potency. eurpepsoc.com The design of cyclic peptide inhibitors is often inspired by the structure of calpastatin, the endogenous protein inhibitor of calpain. acs.orgnih.gov Specifically, the β-turn loop within calpastatin that interacts with the calpain active site has served as a template for designing cyclic peptidomimetics. acs.orgnih.gov
One approach to creating these cyclic structures involves aziridine (B145994) aldehyde-mediated peptide macrocyclization. acs.orgnih.gov This method has been used to generate libraries of peptidic compounds, leading to the identification of molecules with low micromolar inhibition of calpain-2. acs.orgnih.gov Further optimization of these cyclic peptides has resulted in probes with increased potency and selectivity against calpain over other cysteine proteases. acs.orgnih.gov Interestingly, these cyclic peptides can exhibit different modes of inhibition, including competitive, non-competitive, and mixed inhibition, with some even targeting allosteric sites on the enzyme. eurpepsoc.comacs.orgnih.gov
Amidine-based peptidomimetics represent another innovative approach. The amidine functionality can act as a conformational probe in cyclic peptides. utoronto.ca For example, chloroamidine has been identified as a potent inhibitor of peptidylarginine deiminase (PAD), an enzyme whose activity can be influenced by calpain. nih.gov While not direct calpain inhibitors themselves in the examples found, the use of amidine functional groups in peptidomimetic design highlights a broader strategy of incorporating non-natural functionalities to achieve desired biological activities and structural properties. utoronto.ca
| Scaffold | Design Strategy | Key Findings |
| Cyclic Peptides | Mimicking the β-turn loop of calpastatin; aziridine aldehyde-mediated macrocyclization. acs.orgnih.gov | Identified inhibitors with low micromolar potency, improved selectivity, and diverse inhibition modes (competitive, non-competitive, mixed). eurpepsoc.comacs.orgnih.gov |
| Amidine-Based Peptidomimetics | Incorporation of amidine functionality as a conformational probe. utoronto.ca | Chloroamidine inhibits peptidylarginine deiminase, an enzyme linked to calpain activity. nih.gov |
Other Novel Peptide Scaffold Designs
The quest for more potent and selective calpain inhibitors has led to the exploration of various novel peptide scaffold designs beyond the conventional classes. These innovative approaches aim to overcome limitations such as poor selectivity and bioavailability.
One such design involves the use of epoxide-incorporating peptidomimetics . acs.org Inspired by the natural product E-64, a potent but non-selective epoxide-containing calpain inhibitor, researchers have developed successive generations of inhibitors with improved selectivity for calpain-1. acs.orgnih.gov These inhibitors act irreversibly by forming a covalent bond with the active site cysteine. acs.org Computationally assisted design has been instrumental in refining these scaffolds to enhance their selectivity. acs.orgnih.gov
Triazole-modified peptidomimetics offer another avenue for novel inhibitor design. frontiersin.org The triazole ring can be used to create macrocyclic structures that mimic the β-strand geometry of peptides. frontiersin.org This conformational constraint can enhance biological activity and stability. frontiersin.org Huisgen cycloaddition is a key chemical reaction used to synthesize these triazole-containing macrocycles. frontiersin.org
Furthermore, the development of allosteric inhibitors represents a significant shift from traditional active-site directed inhibitors. cardiff.ac.uk These molecules bind to sites on the calpain enzyme that are distinct from the active site, often targeting the calcium-binding domains. cardiff.ac.uk This approach can lead to greater isoform selectivity. For example, small molecules have been identified that bind to the PEF(S) and PEF(L) domains of calpain, resulting in allosteric inhibition with moderate selectivity for calpain-1 over calpain-2. cardiff.ac.uk
| Scaffold Design | Key Features | Mechanism of Action |
| Epoxide-Incorporating Peptidomimetics | Contains an electrophilic epoxide warhead. acs.org | Irreversible covalent modification of the active site cysteine. acs.org |
| Triazole-Modified Peptidomimetics | Incorporates a triazole ring to form macrocycles and mimic peptide secondary structures. frontiersin.org | Conformational constraint leading to enhanced activity and stability. frontiersin.org |
| Allosteric Inhibitors | Binds to regulatory domains (e.g., calcium-binding domains) rather than the active site. cardiff.ac.uk | Induces a conformational change that inhibits enzyme activity, often with greater isoform selectivity. cardiff.ac.uk |
Direct Enzyme-Inhibitor Interactions
Direct interactions between inhibitor peptides and the calpain enzyme are a primary mechanism of action. These interactions physically obstruct the enzyme's catalytic machinery, preventing the binding and cleavage of substrates.
The active site of calpain contains a catalytic triad (B1167595) of amino acid residues—specifically Cysteine (Cys), Histidine (His), and Asparagine (Asn)—that is essential for its proteolytic activity. acs.org Inhibitor peptides that target the active site directly interfere with this triad, leading to a loss of function.
The natural inhibitor of calpain, calpastatin, contains specific regions that bind within the active site cleft of calpain, physically blocking substrate access. acs.org Synthetic peptides have been designed to mimic this action. For instance, a 27-residue peptide derived from calpastatin, known as B27-WT, is a potent inhibitor of µ- and m-calpain by interacting with the active site. nih.gov Similarly, peptidomimetics inspired by a β-turn loop in calpastatin have been developed to form extensive interactions around the active site cysteine. acs.org
Several small molecule peptide inhibitors, such as Calpeptin (B1683957), ALLM, and ALLN, also function by binding to the enzyme's active site. scbt.com This binding prevents substrate access and processing, thereby inhibiting proteolytic activity. scbt.com
Some peptide-based inhibitors form a covalent bond with a residue in the active site, leading to irreversible or slowly reversible inhibition. acs.orgnih.gov This mechanism often involves an electrophilic "warhead" on the inhibitor that reacts with the nucleophilic sulfhydryl group of the active site cysteine (Cys115). acs.orgyoutube.com
For example, the inhibitor ALLN is characterized by its ability to form a covalent bond with the active site of calpain 1. scbt.com Peptidomimetic inhibitors like ZLLYCH₂F have also been shown to covalently inactivate the human µ-calpain protease core by binding to Cys115. acs.org This covalent adduct formation effectively and often permanently blocks the enzyme's catalytic function. acs.orgnih.govacs.org Inhibitors such as E-64 and Z-LLY-FMK are also known to act as irreversible inhibitors of calpain. scbt.commerckmillipore.com
Table 1: Examples of Covalent Calpain Inhibitors
| Inhibitor | Mechanism | Target Residue | Reference |
| ALLN | Forms a covalent bond with the enzyme's active site. | Cysteine | scbt.com |
| ZLLYCH₂F | Covalently inactivates the protease core. | Cys115 | acs.org |
| E-64 | Irreversibly binds to the thiol group of cysteine residues. | Cysteine | scbt.comnih.gov |
| Z-LLY-FMK | Acts as a potent, irreversible inhibitor of calpain II. | Cysteine | merckmillipore.com |
In contrast to covalent inhibitors, reversible competitive inhibitors bind non-covalently to the active site. scbt.com Their binding is in equilibrium, and they compete directly with the substrate for access to the catalytic site. The effectiveness of these inhibitors is dependent on their concentration and their affinity for the active site relative to the substrate. uni-muenchen.de
Leupeptin (B1674832) is a classic example of a reversible inhibitor that forms non-covalent interactions with the active site, stabilizing an inactive conformation of the enzyme. scbt.comresearchgate.net Calpastatin and peptides derived from it, such as CP1B, also act as reversible and competitive inhibitors. uni-muenchen.de The inhibition by these peptides is characterized by their ability to associate and dissociate from the active site, allowing for a more dynamic regulation of calpain activity. uni-muenchen.de
Table 2: Reversible Competitive Calpain Inhibitors
| Inhibitor | Characteristics | Ki Value | Reference |
| Leupeptin | Forms non-covalent interactions with the active site. | Not specified | scbt.comresearchgate.net |
| CP1B | Calpastatin-derived peptide, reversible and competitive with substrates. | 0.2 nM | uni-muenchen.de |
| Calpastatin | Endogenous inhibitor, binds reversibly to the active site in the presence of calcium. | Not specified | dovepress.com |
Allosteric modulation represents a more indirect mechanism of inhibition. acs.orgnih.gov Inhibitor peptides that act allosterically bind to a site on the calpain enzyme that is distinct from the active site. acs.orgnih.gov This binding event triggers a conformational change that is transmitted through the protein structure to the active site, ultimately affecting its ability to bind and cleave substrates. scbt.comscbt.com
Calpain enzymes possess several domains outside of the catalytic core that serve as regulatory sites. researchgate.net These non-catalytic sites, such as the calcium-binding penta-EF-hand (PEF) domains, are attractive targets for allosteric inhibitors. researchgate.netresearchgate.net
The endogenous inhibitor calpastatin exemplifies this mechanism by having distinct regions (A and C) that bind to the PEF domains (domains IV and VI) of calpain, in addition to the region (B) that interacts with the active site. acs.orgresearchgate.netnih.gov This multi-site interaction is crucial for its high specificity and potent inhibition. researchgate.netnih.gov Some synthetic inhibitors have been designed to specifically target these non-catalytic domains. For example, PD150606 was initially thought to function by interacting with the calcium-binding domains of calpain, rather than its catalytic site, though recent studies suggest it may act on the protease core domain instead. dovepress.comresearchgate.net Calpain Inhibitor VI is another example that binds to distinct sites on the calpain enzyme, inducing allosteric inhibition. scbt.com
The binding of an allosteric inhibitor to a non-catalytic site induces a cascade of conformational changes throughout the calpain molecule. scbt.comscbt.com These structural alterations can modify the geometry of the active site cleft, making it less accessible or completely inaccessible to substrates. scbt.comscbt.com
For instance, the binding of Calpain Inhibitor VI to its allosteric site causes conformational shifts that obstruct substrate access, thereby reducing the enzyme's catalytic efficiency. scbt.com Similarly, inhibitors like ALLM induce a conformational change upon binding that effectively blocks substrate recognition and processing. scbt.com The binding of calpastatin to the PEF domains also contributes to conformational changes that stabilize the inhibited state of the enzyme. nih.govnih.gov This mechanism of action, which relies on altering the enzyme's three-dimensional structure, can offer a higher degree of specificity compared to active-site-directed inhibitors. nih.govresearchgate.net
Allosteric Modulation of Calpain Activity
Isoform Specificity and Selectivity Profiles of Calpain Inhibitor Peptides
A critical aspect of calpain inhibitor peptides is their specificity and selectivity. This relates not only to their ability to distinguish between different calpain isoforms but also their capacity to avoid interacting with other, unrelated proteases. The lack of high specificity can lead to off-target effects, complicating their use as research tools or therapeutic agents. researchgate.netnih.gov
Differential Inhibition of Calpain-1 and Calpain-2
The two most well-studied calpain isoforms, Calpain-1 (μ-calpain) and Calpain-2 (m-calpain), are ubiquitously expressed but can have distinct, and sometimes opposing, biological roles. tandfonline.comportlandpress.com For example, in the context of neuronal function, Calpain-1 activation is often associated with neuroprotection and synaptic plasticity, whereas Calpain-2 activation is linked to neurodegeneration. nih.govmdpi.com This functional divergence makes the development of isoform-selective inhibitors a significant goal. tandfonline.com
Many peptide inhibitors, such as Calpeptin and the synthetic peptide LSEAL, inhibit both Calpain-1 and Calpain-2. researchgate.neteneuro.org However, research has yielded peptides with preferential activity. Studies have demonstrated that even small changes in a peptide's structure can alter its inhibitory profile. nih.gov While some inhibitors are designed to be pan-calpain inhibitors, others have been identified with significant selectivity. For instance, z-Leu-Phe-CONH-nPr is a highly selective inhibitor of Calpain-2. google.com Conversely, the peptide disulfide (CYGAK)2 was developed as a selective inhibitor for Calpain 10, with no inhibitory action against Calpain-1. nih.gov
The differential roles of the isoforms mean that non-selective inhibition may produce complex or confounding results. In a rat model of Parkinson's disease, the pan-calpain inhibitor Calpeptin significantly downregulated the expression of Calpain-2 but not Calpain-1, which correlated with a neuroprotective outcome, suggesting that the therapeutic benefit was derived primarily from the inhibition of Calpain-2. mdpi.com
| Peptide Inhibitor | Target Isoform(s) | Selectivity Profile | Reference |
|---|---|---|---|
| Calpeptin | Calpain-1 and Calpain-2 | Reversibly inactivates both isoforms. | eneuro.org |
| LSEAL | Calpain-1 and Calpain-2 | Inhibits both isoforms; mimics endogenous calpastatin. | researchgate.net |
| z-Leu-Phe-CONH-nPr | Calpain-2 | Highly selective for Calpain-2 over Calpain-1 (Ki for Calpain-1 is 15 µM vs. 0.05 µM for Calpain-2). | google.com |
| (CYGAK)2 | Calpain-10 | Inhibits Calpain-10 with no inhibitory activity against Calpain-1. | nih.gov |
Off-Target Interactions with Other Cysteine Proteases
A significant challenge in the development of calpain inhibitors is achieving selectivity over other classes of proteases, particularly other cysteine proteases like cathepsins (e.g., Cathepsin B and L) and the proteasome. nih.govnih.gov Many small-molecule peptide inhibitors, especially those with reactive aldehyde functional groups, lack this selectivity and can inhibit a broad range of proteases, potentially leading to undesired cellular effects like apoptosis. nih.govnih.gov
The structural similarity in the active sites of cysteine proteases underlies much of this cross-reactivity. nih.gov However, research has shown that selectivity can be engineered. A study comparing di-leucine and tri-leucine peptide aldehydes revealed significant differences in their selectivity between calpain and the proteasome. nih.gov The dipeptide aldehyde benzyloxycarbonyl-leucyl-leucinal (ZLLal) was a potent inhibitor of calpain (IC₅₀ of 1.20 µM) but only weakly inhibited the proteasome. nih.gov In contrast, the tripeptide aldehyde benzyloxycarbonyl-leucyl-leucyl-leucinal (ZLLLal) strongly inhibited both calpain and the proteasome, making it far less selective. nih.gov This demonstrates that subtle modifications to the peptide backbone can dramatically alter the selectivity profile. For therapeutic applications, a high degree of selectivity (e.g., >30-fold) is considered essential to avoid adverse effects. nih.gov
| Peptide Inhibitor | Target | IC₅₀ (Concentration for 50% Inhibition) | Reference |
|---|---|---|---|
| ZLLal (benzyloxycarbonyl-leucyl-leucinal) | Calpain | 1.20 µM | nih.gov |
| Proteasome | 110-120 µM | ||
| ZLLLal (benzyloxycarbonyl-leucyl-leucyl-leucinal) | Calpain | 1.25 µM | nih.gov |
| Proteasome | 100-850 nM (0.1-0.85 µM) |
Structure Activity Relationship Sar and Rational Design of Calpain Inhibitor Peptides
Identification of Key Amino Acid Residues and Motifs for Inhibitory Function
The inhibitory function of calpain inhibitor peptides is critically dependent on specific amino acid residues and conserved motifs that mediate binding to the enzyme. Studies on peptides derived from calpastatin, the endogenous inhibitor of calpain, have been instrumental in identifying these key elements.
A 27-residue peptide derived from subdomain 1B of human calpastatin, known as B27-WT, has been shown to be a potent inhibitor of both µ-calpain and m-calpain. nih.gov Research utilizing beta-alanine (B559535) scanning mutagenesis on this peptide has pinpointed two critical regions, or "hot spots," essential for its inhibitory activity. nih.gov These hot spots are the Leu(11)-Gly(12) and Thr(17)-Ile(18)-Pro(19) sequences. nih.govacs.org The mutation of any single key residue within these two clusters leads to a significant decrease in inhibitory function, highlighting their importance in the peptide's interaction with calpain. nih.govacs.org
Similarly, a 20-mer peptide truncated from the same region, named CP1B, also retains high affinity and selectivity for calpain. acs.orgnih.gov This further underscores the importance of the conserved sequences within this domain for inhibitory action. The highly conserved TIPPXYR motif, found in the central part of calpastatin's subdomain B, is another crucial element, although it shows no inhibitory activity on its own. researchgate.net The inhibitory activity of subdomain B peptides requires a minimum length of 13 amino acids, suggesting that a broad interaction surface with the calpain molecule is necessary for effective inhibition. researchgate.netresearchgate.net
| Peptide/Motif | Key Residues/Sequence | Function/Importance | Source |
|---|---|---|---|
| B27-WT / CP1B | Leu(11)-Gly(12) | "Hot spot" critical for inhibitory function; mutation leads to dramatic loss of activity. | nih.govacs.org |
| B27-WT / CP1B | Thr(17)-Ile(18)-Pro(19) | Second "hot spot" essential for inhibitory function; mutation of key residues causes significant activity loss. | nih.govacs.org |
| Calpastatin Subdomain B | TIPPXYR | Highly conserved sequence, but has no inhibitory activity by itself. Part of the larger binding interface. | researchgate.net |
| CP1B | Leu11 | Side chain fits into a hydrophobic pocket in the calpain active site; crucial for binding. | acs.org |
| CP1B | Ile18 | Key residue within the second "hot spot" contributing to the inhibitory function. | acs.org |
Influence of Peptide Backbone Conformation on Binding Affinity
The three-dimensional structure of a peptide inhibitor, particularly the conformation of its backbone, plays a pivotal role in its binding affinity to calpain. X-ray crystal structures of calpain-inhibitor complexes consistently show that the inhibitor backbone adopts an extended beta-strand conformation when bound to the active site. researchgate.net
Computational studies on the CP1B peptide have revealed that a propensity to form a loop-like conformation between residues Glu10 and Lys13, even in the absence of the enzyme, is a significant contributor to its inhibitory activity. acs.orgnih.gov This suggests that the pre-arrangement of the peptide into a conformation that is complementary to the calpain binding site reduces the entropic penalty of binding, thereby enhancing affinity. nih.gov The importance of this loop is supported by the crystal structure of the calpain-calpastatin complex, which shows a similar loop in this region. acs.org
Furthermore, research has demonstrated that maintaining a restricted backbone conformation for the Leu(11)-Gly(12) and Thr(17)-Ile(18)-Pro(19) hot spots is a requirement for the peptide's inhibitory function. nih.gov This conformational rigidity ensures the optimal presentation of side chains for interaction with the enzyme. The design of macrocyclic peptides that lock the backbone into this bioactive conformation has been a successful strategy for creating potent inhibitors. nih.gov
Role of Chemical Modifications and Substitutions on Potency and Selectivity
Chemical modifications and substitutions to the primary amino acid sequence of peptide inhibitors are crucial for optimizing their potency, selectivity, and pharmacokinetic properties. These modifications can range from altering side chains to modifying the peptide backbone.
Systematic changes to the sequence of calpastatin-based peptides have led to the development of probes with enhanced potency and, importantly, greater specificity for calpain over other cysteine proteases like cathepsins. nih.gov For instance, the introduction of an N-terminal 4-fluorophenylsulfonyl group has been shown to favorably influence the potency of both acyclic and macrocyclic calpain inhibitors. researchgate.net The development of peptidomimetic inhibitors, such as α-ketoamides and α-ketohydroxamates, was pursued specifically to improve upon the potency and selectivity that was limited in earlier inhibitors. tandfonline.com
Hydrophobicity and Cellular Permeability Considerations
A significant challenge in developing peptide-based inhibitors is ensuring they can cross the cell membrane to reach their intracellular target. Increasing the hydrophobicity of a peptide is a common strategy to improve its cellular permeability. tandfonline.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies have indicated that a higher LogP value, which corresponds to increased hydrophobicity, is beneficial for achieving cellular permeability. tandfonline.comresearchgate.net
Enhancing cell permeability and stability has been achieved through the addition of hydrophobic N-terminal capping groups. nih.gov However, a delicate balance must be struck, as excessive hydrophobicity can lead to poor aqueous solubility. nih.gov To counteract this, strategies such as adding C-terminal extensions like polyethylene (B3416737) glycol (PEG) have been used to improve the aqueous compatibility of highly hydrophobic sequences. nih.gov The relationship between hydrophobicity and cell penetration is complex and appears to be influenced by the balance between hydrophobic/aromatic character and the number of positively charged residues. mdpi.com
Specific Side Chain Contributions to Binding
The side chains of amino acids at specific positions within the peptide inhibitor make critical contacts with the calpain active site and surrounding subsites, dictating both potency and selectivity. The S2 subsite of calpain has a preference for large hydrophobic residues, making a leucine (B10760876) residue at the P2 position of the inhibitor highly favorable for binding. nih.gov The leucyl side chain is accommodated by a hydrophobic pocket, an interaction that is also seen in other cysteine proteases, which can lead to a lack of selectivity. nih.gov
To enhance specificity, developing interactions on the C-terminal (primed) side of the inhibitor is advantageous. nih.gov Crystal structures of α-ketoamide inhibitors with primed-side extensions have revealed novel, unexpected aromatic-stacking interactions between an adenine (B156593) moiety on the inhibitor and the Trp298 side chain of calpain. nih.gov This interaction significantly increased the inhibitor's potency. nih.gov
Studies on α-ketoamides have also shown that the S1' subsite of calpain I likely contains an acidic amino acid residue, identified through molecular modeling as Glu261. nih.gov This was deduced from the observation that an amidino derivative was approximately 6000-fold more potent than a carboxylic acid derivative at the P1' position, indicating a favorable electrostatic interaction. nih.gov In other custom-designed peptide inhibitors, a tyrosine at the Y2 position was found to make van der Waals contacts with A229 and W265, while a lysine (B10760008) at the K5 position formed a salt bridge with D29, demonstrating the precise nature of side chain contributions to binding. nih.gov
| Modification/Substitution | Position | Effect | Rationale/Observation | Source |
|---|---|---|---|---|
| Increased LogP | Overall Molecule | Increases cellular permeability | QSAR models show a positive correlation between hydrophobicity and permeability. | tandfonline.comresearchgate.net |
| Hydrophobic N-terminal capping group | N-terminus | Enhances cell permeability and stability | Example: Z-Leu-Nle-CHO (Calpeptin). | nih.gov |
| Leucine | P2 | Strongly enhances binding affinity | Side chain fits into a large hydrophobic S2 pocket in calpain. | nih.gov |
| Adenine moiety | Primed-side | Increases potency | Forms an aromatic-stacking interaction with Trp298 in calpain. | nih.gov |
| Amidino group | P1' | Dramatically increases potency (~6000x over COOH) | Suggests interaction with an acidic residue (Glu261) in the S1' subsite. | nih.gov |
| α-aminobutyric acid (Abu) for Alanine (B10760859) | A4 in CYGAK | ~2-fold increase in potency | Allows for greater complementarity with a nearby hydrophobic pocket. | nih.gov |
Computational Chemistry and Molecular Modeling in Peptide Inhibitor Design
Computational chemistry and molecular modeling have become indispensable tools in the rational design of calpain inhibitor peptides. These methods provide insights into the dynamic conformational preferences of peptides and the specific interactions that govern binding, thereby guiding the synthesis of more effective inhibitors. acs.orgelsevierpure.com Molecular dynamics simulations, for example, can illuminate the importance of the prearrangement of loop regions for inhibitory activity. acs.org Docking studies help to visualize and analyze the binding modes of inhibitors within the calpain active site, revealing key hydrogen bonds and hydrophobic interactions. science.gov
Homology Modeling of Calpain Isoforms
While crystal structures for some calpain isoforms are available, many, such as calpain 10, have not been structurally characterized by experimental methods. nih.gov In such cases, homology modeling provides a powerful approach to generate a three-dimensional structural model. nih.govnih.gov This technique relies on the known experimental structure of a homologous protein (a template) to predict the structure of the target protein (the query). mdpi.com
For example, a homology model of calpain 10 was generated using the crystal structure of calpain 1 as a template. nih.gov Similarly, a 3D model of a bovine µ-calpain (CAPN1) bound to its inhibitor calpastatin (CAST4) was constructed using the known structure of a rat calpain-2/CAST4 complex as the template. nih.govmdpi.com These models are crucial for structure-based drug design, allowing for the docking of potential inhibitors and the identification of key interactions. nih.gov For instance, by docking the inhibitor CYGAK into the calpain 10 homology model, researchers could rationalize the previously established structure-activity relationship and propose modifications to improve potency, such as substituting an alanine with α-aminobutyric acid to better fit a hydrophobic pocket. nih.gov It is important to note that while calpain isoforms share more than 50% sequence homology in their protease domains, this does not always indicate similar physiological function or biochemical properties. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding modes and affinities of peptide inhibitors to the calpain active site. These methods provide insights into the crucial interactions that govern inhibitor potency and selectivity, thereby guiding the rational design of new and improved inhibitors. nih.gov
Molecular dynamics simulations have been instrumental in understanding the conformational preferences of calpain inhibitors. acs.org For instance, computational studies on a 20-mer peptide derived from calpastatin, known as CP1B, have shown that its inhibitory activity is linked to a propensity to form a loop-like conformation in the absence of the enzyme. acs.orgnih.gov This pre-arrangement of the peptide into a bioactive conformation is believed to contribute significantly to its high affinity and selectivity for calpain. acs.orgnih.gov These simulations, when correlated with experimental IC₅₀ values, help to elucidate the specific contributions of individual amino acid residues to maintaining this active conformation. acs.org
Docking studies, on the other hand, predict the preferred binding orientation of an inhibitor within the calpain active site. nih.govscirp.org These simulations can identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the inhibitor and the enzyme. nih.govmdpi.com For example, docking studies of various inhibitors have confirmed the importance of interactions with the catalytic triad (B1167595) residues (Cys, His, Asn) in the calpain active site. acs.org Furthermore, these simulations can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted binding affinities for synthesis and experimental testing. nih.govnih.gov
The combination of molecular docking and dynamics simulations provides a comprehensive picture of the inhibition mechanism at an atomic level. nih.gov Docking can provide a starting static snapshot of the inhibitor-enzyme complex, which can then be subjected to molecular dynamics simulations to explore its dynamic behavior and stability over time. nih.govyoutube.com This integrated approach has been successfully used to identify essential structural requirements for ligand binding and to guide the design of more selective and potent calpain inhibitors. nih.gov
Table 1: Examples of Calpain Inhibitor Peptides and Investigated Properties
| Inhibitor | Type | Investigated Property | Key Finding |
|---|---|---|---|
| CP1B | Peptide | Conformational preferences and inhibitory activity | Propensity to adopt a loop-like conformation contributes to inhibitory activity. acs.orgnih.gov |
| α-ketoamides | Peptidomimetic | Binding mode and activity | Interaction with the catalytic triad is crucial for inhibition. tandfonline.comtandfonline.com |
| α-ketohydroxamates | Peptidomimetic | Binding mode and activity | Interaction with the catalytic triad is crucial for inhibition. tandfonline.comtandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comtandfonline.com For calpain inhibitor peptides, QSAR studies are employed to identify the key physicochemical and structural properties that influence their inhibitory potency. tandfonline.comresearchgate.net
In a typical QSAR study, a set of related calpain inhibitors with known biological activities (e.g., IC₅₀ values) is selected. tandfonline.com A variety of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can encode information about the molecule's electronic properties (e.g., HOMO and LUMO energies), hydrophobicity (e.g., LogP), and steric properties (e.g., molecular weight and shape). tandfonline.comtandfonline.com
Multiple linear regression (MLR) is a common statistical method used to build the QSAR model, which takes the form of an equation linking the biological activity to a combination of the most relevant descriptors. tandfonline.comtandfonline.com For a series of peptide α-ketoamide and α-ketohydroxamate derivatives, a QSAR model was developed that highlighted the importance of three key descriptors: LogP, heat of formation, and the energy of the highest occupied molecular orbital (HOMO). tandfonline.comtandfonline.com
The resulting QSAR model indicated that:
An increase in the LogP value, which corresponds to higher hydrophobicity, is favorable for inhibitory activity. This is likely due to improved cell permeability, allowing the inhibitor to reach its intracellular target. tandfonline.comtandfonline.com
An increase in the heat of formation is also positively correlated with activity, suggesting that more stable molecules may have better binding characteristics. tandfonline.comtandfonline.com
A decrease in the HOMO energy is beneficial for activity, which may relate to the electronic interactions between the inhibitor and the enzyme's active site. tandfonline.comtandfonline.com
The predictive power of a QSAR model is assessed through validation procedures, such as the leave-one-out (LOO) cross-validation technique, to ensure its robustness and ability to accurately predict the activity of new, untested compounds. tandfonline.comtandfonline.com These validated QSAR models serve as valuable tools in the rational design of novel calpain inhibitors, allowing researchers to prioritize the synthesis of compounds with a higher probability of being potent. researchgate.net
Table 2: Key Descriptors in QSAR Models for Calpain Inhibitors
| Descriptor | Physicochemical Property | Impact on Inhibitory Activity |
|---|---|---|
| LogP | Hydrophobicity | Increased value enhances cellular permeability and activity. tandfonline.comtandfonline.com |
| Heat of Formation | Thermodynamic Stability | Increased value favors better binding and activity. tandfonline.comtandfonline.com |
| HOMO Energy | Electronic Property | Decreased value favors better binding and activity. tandfonline.comtandfonline.com |
Strategies for Enhancing Peptide Stability and Bioavailability for Research Applications
A significant challenge in the use of peptide-based inhibitors for research applications is their inherent instability and poor bioavailability. Peptides are susceptible to degradation by proteases and often have difficulty crossing cell membranes. nih.govresearchgate.net To overcome these limitations, several strategies have been developed to enhance the stability and bioavailability of calpain inhibitor peptides.
One common approach is cyclization . By converting a linear peptide into a cyclic one, its conformational flexibility is reduced, which can lock the peptide into its bioactive conformation and increase its resistance to enzymatic degradation by exopeptidases. researchgate.neteurpepsoc.com Macrocyclization has been successfully employed in the design of calpain inhibitors, leading to compounds with improved potency. eurpepsoc.comigakuken.or.jp
Another effective strategy is the incorporation of non-natural amino acids . Replacing standard L-amino acids with their D-enantiomers can render the peptide resistant to proteolysis, thereby increasing its half-life. nih.gov Additionally, the introduction of other non-natural amino acids can be used to fine-tune the peptide's properties, such as its hydrophobicity and binding affinity. frontiersin.org
Chemical modification of the peptide backbone is another powerful technique. This can include the replacement of amide bonds with more stable isosteres or modifications at the N- and C-termini to block the action of aminopeptidases and carboxypeptidases. researchgate.netfrontiersin.org For example, N-terminal acetylation and C-terminal amidation are common modifications used to enhance peptide stability. frontiersin.org
The development of peptidomimetics represents a more advanced strategy. These are molecules that mimic the structure and function of a peptide but are built from non-peptide scaffolds. nih.gov This approach can lead to compounds with significantly improved stability, bioavailability, and selectivity compared to their parent peptides. nih.gov For instance, α-ketoamides and α-ketohydroxamates are classes of peptidomimetics that have shown promise as calpain inhibitors. tandfonline.comtandfonline.com
Finally, the use of delivery vectors , such as cell-penetrating peptides (CPPs), can be employed to improve the intracellular delivery of calpain inhibitors. nih.gov By attaching a CPP to the inhibitor, it can be more efficiently transported across the cell membrane to reach its target.
These strategies are crucial for transforming promising peptide inhibitors into effective research tools, enabling the study of calpain's role in various cellular processes. nih.gov
Cellular and Subcellular Modulations by Calpain Inhibitor Peptides
Regulation of Cellular Calcium Homeostasis through Calpain Inhibition
Calpain inhibitor peptides play a significant role in the intricate regulation of cellular calcium (Ca²⁺) homeostasis. Calpains are activated by elevated intracellular Ca²⁺ levels and, in turn, can modulate the very channels and pumps that control these levels. nih.govfrontiersin.org Pathological conditions often lead to a disruptive cycle of Ca²⁺ overload and sustained calpain activation. nih.gov
Inhibiting calpains can break this cycle. For instance, excessive calpain activity contributes to cellular calcium dysregulation by degrading key regulatory proteins such as the plasma membrane Ca²⁺ ATPase and the Na⁺/Ca²⁺ exchanger. nih.gov By preventing this degradation, calpain inhibitor peptides help maintain the function of these transporters, thus restoring normal Ca²⁺ levels.
Furthermore, calpains have been shown to cleave and alter the function of inositol (B14025) triphosphate (IP3) receptors and L-type calcium channels, which are critical for Ca²⁺ signaling. nih.gov The application of calpain inhibitor peptides can preserve the integrity and normal function of these channels, thereby preventing uncontrolled Ca²⁺ influx and release from intracellular stores. This protective effect on Ca²⁺ handling machinery is a cornerstone of their cellular modulatory effects.
| Key Protein in Calcium Homeostasis | Effect of Excessive Calpain Activity | Effect of Calpain Inhibitor Peptides |
| Plasma Membrane Ca²⁺ ATPase (PMCA) | Degradation, leading to impaired Ca²⁺ efflux | Preservation of function, promoting Ca²⁺ efflux |
| Na⁺/Ca²⁺ Exchanger (NCX) | Cleavage, contributing to Ca²⁺ dysregulation | Protection from degradation, supporting Ca²⁺ homeostasis |
| Inositol Triphosphate (IP3) Receptor | Cleavage, altering intracellular Ca²⁺ release | Maintenance of integrity and normal function |
| L-type Calcium Channel | Degradation, affecting Ca²⁺ influx | Preservation of channel function |
Preservation of Cytoskeletal Integrity and Remodeling Processes
The cytoskeleton, a dynamic network of protein filaments, is essential for cell shape, motility, and intracellular organization. Calpains are key players in cytoskeletal remodeling, and their inhibition by specific peptides has profound effects on the preservation and dynamics of this intricate structure. nih.govresearchgate.net
Focal adhesions are complex protein structures that link the actin cytoskeleton to the extracellular matrix, playing a pivotal role in cell migration and adhesion. The turnover of these adhesions is a tightly regulated process involving the cleavage of several key components by calpains. nih.govbiologists.com
Talin: This protein is a critical link between integrins and the actin cytoskeleton. Calpain-mediated cleavage of talin is a crucial step in the disassembly of focal adhesions. nih.govnih.gov The use of calpain inhibitor peptides or the expression of calpain-resistant talin mutants has been shown to stabilize focal adhesions and alter their dynamics. jneurosci.orgresearchgate.net
Paxillin (B1203293): As an important adaptor protein in focal adhesions, paxillin is also a substrate for calpain. nih.gov Its cleavage by calpain can negatively regulate focal adhesion dynamics and cell migration. nih.gov Inhibition of calpain prevents this cleavage, leading to altered adhesion turnover. jneurosci.org
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a central role in integrin signaling and focal adhesion regulation. Calpain-mediated proteolysis of FAK is involved in the disassembly of adhesions. nih.govnih.gov Inhibiting calpain with peptides or expressing a calpain-resistant FAK mutant can rescue impaired adhesion turnover. nih.gov
Research has demonstrated that the inhibition of calpain activity, either pharmacologically or through dominant-negative mutants, leads to an increase in adhesion assembly and a decrease in adhesion duration, ultimately affecting cell motility. researchgate.net
The integrity of the actin and spectrin (B1175318) cytoskeletons is vital for maintaining cell structure and function. Calpains can directly cleave these proteins, leading to cytoskeletal disruption, particularly under pathological conditions. frontiersin.org
Actin: Calpain is involved in actin remodeling during processes like cell spreading. nih.gov Inhibition of calpain, either through the overexpression of its endogenous inhibitor, calpastatin, or with cell-permeant peptide inhibitors like calpeptin (B1683957), has been shown to impede these actin rearrangements. nih.gov
Spectrin: Spectrin is a major component of the membrane skeleton. Its cleavage by calpain is a well-documented event in various cell types undergoing stress or injury. nih.gov Calpain-catalyzed proteolysis of αII-spectrin can either lead to enhanced skeletal plasticity or, in cases of excessive activation, complete dissolution of the spectrin-actin network. nih.gov Calpain inhibitor peptides can protect the spectrin cytoskeleton from this degradation. oup.com
The preservation of these cytoskeletal components by calpain inhibitor peptides is a key mechanism underlying their neuroprotective and cytoprotective effects in various experimental models. oup.com
Influence on Protein Turnover and Degradation Pathways
Calpain inhibitor peptides also exert significant influence on the major cellular pathways responsible for protein turnover and degradation, highlighting the extensive crosstalk between different proteolytic systems.
The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins. There is a complex interplay between the calpain system and the UPS. Calpain activation can, in some contexts, act upstream of the UPS. nih.govcas.cz For instance, the initial cleavage of certain proteins by calpain can generate fragments that are then targeted for complete degradation by the proteasome. researchgate.net
Studies using isolated muscle preparations have shown that calpain activation increases proteasome-dependent proteolysis, and this increase is mitigated by the presence of calpain inhibitors. cas.cz Furthermore, calpain inhibition has been observed to reduce protein ubiquitination in models of muscle atrophy, suggesting that calpains can influence the targeting of proteins to the UPS. nih.gov This crosstalk is crucial in conditions like muscle wasting, where both systems are often hyperactivated. cas.cz
Autophagy is a catabolic process that involves the degradation of cellular components within lysosomes. The relationship between calpains and autophagy is multifaceted, with calpains capable of both promoting and inhibiting autophagic processes. nih.gov
Calpains can cleave key autophagy-related proteins (Atg proteins), such as Atg5 and Beclin-1, thereby impairing the formation of autophagosomes and inhibiting autophagy. mdpi.com By preventing this cleavage, calpain inhibitor peptides can enhance autophagic activity. mdpi.com This induction of autophagy by calpain inhibitors is being explored as a therapeutic strategy in neurodegenerative diseases where the clearance of aggregated proteins is beneficial. nih.govmdpi.com
Conversely, in some contexts, calpain activity is required for the completion of the autophagic process. nih.gov The precise nature of the interplay depends on the specific cellular context and the stimulus. However, it is clear that calpain inhibitor peptides can significantly modulate the autophagic flux, thereby influencing cellular homeostasis and survival. nih.govnih.gov
Subcellular Localization and Activity Modulation of Calpains and Inhibitors
The activity of calpains and their endogenous inhibitors is intricately regulated by their specific subcellular localization. The dynamic translocation of these proteins to different cellular compartments, such as the plasma membrane and mitochondria, is a critical determinant of their physiological and pathological functions. This section explores the mechanisms governing the subcellular distribution of calpains and their inhibitors and the impact of this localization on their activity.
Plasma Membrane Recruitment and Substrate Cleavage
The recruitment of calpains to the plasma membrane is a key event in various cellular processes, including cell migration, membrane repair, and signal transduction. This translocation is often triggered by an influx of calcium ions and is modulated by interactions with specific membrane components.
The localization of m-calpain to the inner leaflet of the plasma membrane is regulated by its interaction with phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov Growth factors, such as Epidermal Growth Factor (EGF), can induce the redistribution of m-calpain to the plasma membrane, particularly at the rear of migrating cells, by modulating PIP2 levels. nih.govnih.gov This localization is crucial for its role in enabling the de-adhesion of the cell during movement through the cleavage of adhesion plaque components. nih.gov In contrast, certain chemokines can block this growth factor-induced relocalization of m-calpain to the plasma membrane. nih.gov
Upon an increase in intracellular calcium, µ-calpain also translocates to the plasma membrane. nih.gov This translocation can be followed by autolysis, which is a process of self-cleavage that can alter the enzyme's activity and stability. nih.gov The association with membrane phospholipids (B1166683) has been shown to stabilize the active form of µ-calpain. nih.gov
Once recruited to the plasma membrane, calpains cleave a variety of substrates, leading to significant functional consequences. A wide array of plasma membrane-associated proteins have been identified as calpain substrates. spandidos-publications.com
A critical role for calpain at the plasma membrane is in the process of membrane repair. Following injury, calpains are activated and cleave annexins (A1, A2, and A6), which are proteins that initially form a protective "scab" at the damage site. rupress.org This cleavage facilitates the shedding of these annexin-containing patches as microvesicles, allowing for the restoration of membrane integrity. rupress.org
Another important substrate at the plasma membrane is the plasma membrane Ca2+-ATPase (PMCA) , a pump responsible for extruding calcium from the cell. nih.gov Calpain-mediated degradation of PMCA can lead to a decline in its activity, providing a sensitive marker for in vivo calpain activation. nih.gov
In the context of bacterial infection, calpain activation is implicated in the effacement of microvilli on intestinal epithelial cells by enterohemorrhagic Escherichia coli (EHEC). frontiersin.org This process involves the calpain-dependent cleavage of ezrin , a protein that links the plasma membrane to the actin cytoskeleton within microvilli. frontiersin.org The cleavage of ezrin disrupts the integrity of the microvilli. frontiersin.org
Furthermore, calpains are involved in the cleavage of dysferlin , a protein crucial for membrane repair in muscle cells. molbiolcell.org This cleavage, mediated by ubiquitous calpains, releases a C-terminal module that is specifically recruited to injury sites to facilitate repair. molbiolcell.org Other ferlin family members, myoferlin and otoferlin, are also subject to similar enzymatic cleavage. molbiolcell.org
The activity of calpains at the plasma membrane can be modulated by specific inhibitor peptides. For instance, calpeptin , a cell-permeable dipeptide, has been shown to inhibit calpain activation at the plasma membrane. nih.gov This inhibition prevents the degradation of cytoskeletal proteins like talin and alpha-actinin, thereby suppressing plasma membrane blebbing induced by oxidative stress. nih.gov
Another approach involves the use of cell-penetrating peptides. A calpastatin peptide fused to a poly-arginine sequence (11R-CS ) has been developed as a membrane-permeable and specific calpain inhibitor. nih.gov This peptide can effectively penetrate the plasma membrane of living neurons and inhibit intracellular calpain activity. nih.gov Similarly, the pentapeptide L-S-E-A-L (LSEAL) , which mimics domains of the endogenous inhibitor calpastatin, is membrane-permeable and can inhibit calpain-dependent cell death. uky.edu
The table below summarizes key plasma membrane-associated substrates of calpain and the effects of their cleavage.
| Substrate | Cellular Process | Effect of Calpain Cleavage | Inhibitor Peptide Example |
| Annexins (A1, A2, A6) | Plasma membrane repair | Facilitates shedding of repair patches as microvesicles. rupress.org | - |
| Plasma Membrane Ca2+-ATPase (PMCA) | Calcium homeostasis | Degradation and inactivation of the pump. nih.gov | Anticalpain antibody (in experimental settings) |
| Ezrin | Microvillar integrity | Disruption of microvilli structure. frontiersin.org | Calpastatin |
| Dysferlin | Muscle membrane repair | Release of a C-terminal module for repair. molbiolcell.org | Calpeptin |
| Talin, α-Actinin | Cytoskeletal integrity | Degradation leading to membrane blebbing. nih.gov | Calpeptin |
Mitochondrial Localization and Impact
In addition to the plasma membrane, calpains are also found within mitochondria, where they play a significant role in cellular life and death decisions, particularly in the context of apoptosis.
Both µ-calpain and m-calpain have been identified within mitochondria. uky.edu Mitochondrial µ-calpain, in particular, has been implicated in the initiation of apoptosis-inducing factor (AIF)-dependent cell death. nih.govpnas.org Upon activation by increased mitochondrial calcium levels, mitochondrial µ-calpain cleaves AIF, which is located in the mitochondrial intermembrane space. uky.edu This cleavage produces a truncated form of AIF (tAIF) that translocates from the mitochondria to the nucleus, where it triggers chromatin condensation and DNA fragmentation, leading to caspase-independent apoptosis. nih.govuky.edupnas.org
Mitochondrial m-calpain is also involved in the release of tAIF from mitochondria. nih.gov It has been shown to cleave the voltage-dependent anion channel (VDAC), which in turn promotes the mitochondrial accumulation of the pro-apoptotic protein Bax and the subsequent release of tAIF. nih.gov
The activity of mitochondrial calpains can have a direct impact on mitochondrial function. For example, calpain 10, which is localized to mitochondria, is a key mediator of Ca2+-induced mitochondrial dysfunction. nih.gov Its activation can lead to the cleavage of mitochondrial proteins such as NDUFV2, a subunit of the Complex I of the electron transport chain, and contribute to impaired energy production. nih.gov The development of specific inhibitors targeting mitochondrial calpains is an active area of research aimed at preventing such dysfunction.
Given the role of mitochondrial calpains in cell death pathways, significant effort has been directed towards developing specific peptide inhibitors that can act within this organelle.
Tat-µCL , a peptide derived from the C2-like domain of µ-calpain and conjugated to the cell-penetrating peptide HIV-Tat, has been shown to selectively inhibit mitochondrial µ-calpain. uky.edupnas.org By competitively binding to the chaperone protein ERp57 in the intermembrane space, Tat-µCL prevents the activation of mitochondrial µ-calpain and the subsequent cleavage of AIF. uky.edu This peptide has demonstrated protective effects against retinal degeneration in animal models. pnas.org
Another peptide inhibitor, the homodisulfide form of CYGAK ((CYGAK)2) , has been identified as a specific inhibitor of mitochondrial calpain 10. nih.gov This peptide was shown to inhibit calpain activity in intact mitochondria and prevent Ca2+-induced cleavage of NDUFV2 and mitochondrial dysfunction. nih.gov
Researchers have also explored other cell-penetrating peptide conjugates. A polyhistidine-conjugated µCL peptide, particularly H4-µCL (containing four histidine residues), exhibited higher cell permeability than Tat-µCL and effectively inhibited glutamate-induced oxytosis in hippocampal cells by suppressing mitochondrial AIF translocation. uky.edu
The table below details some of the key mitochondrial calpain inhibitor peptides and their mechanisms of action.
| Inhibitor Peptide | Target Calpain | Mechanism of Action | Cellular Effect |
| Tat-µCL (HIV-Nμ) | Mitochondrial µ-calpain | Competitively binds to ERp57, preventing calpain activation and AIF cleavage. uky.edu | Protects against AIF-dependent apoptosis. pnas.org |
| (CYGAK)2 | Mitochondrial calpain 10 | Forms a disulfide bond near the active site. nih.gov | Prevents Ca2+-induced mitochondrial dysfunction. nih.gov |
| H4-µCL | Mitochondrial µ-calpain | Suppresses mitochondrial AIF translocation to the nucleus. uky.edu | Inhibits glutamate-induced oxytosis. uky.edu |
| HIV-Nm | Mitochondrial m-calpain | Preserves inhibitory potency against mitochondrial m-calpain. nih.govrupress.org | Did not prevent photoreceptor cell death in one study. nih.govrupress.org |
| PD150606 | General calpain inhibitor | Inhibits calpain activity. | Prevents AIF-dependent photoreceptor apoptosis. rupress.org |
| ALLN | General calpain inhibitor | Inhibits calpain activity. | Prevents AIF-dependent photoreceptor apoptosis. rupress.org |
Mechanistic Elucidation of Calpain Inhibitor Peptide Effects on Cellular Signaling
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Calpain inhibitor peptides exert complex and often cell-type-specific effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways, including the Extracellular signal-Regulated Kinase (ERK), p38 MAPK, and c-Jun N-terminal Kinase (JNK) cascades, are crucial regulators of a multitude of cellular processes. Research indicates that calpain activity is intricately linked with the activation status of these kinases, and its inhibition can lead to either upregulation or downregulation of their signaling output.
Extracellular Signal-Regulated Kinase (ERK) Activation
The relationship between calpain and ERK activation appears to be bidirectional. In some cellular contexts, calpain activation is a prerequisite for ERK signaling. For instance, in neurons experiencing calcium-induced injury, calpains have been identified as upstream activators of the ERK1/2 pathway. nih.gov Inhibition of calpain with calpeptin (B1683957) was shown to block the activation of ERK1/2. nih.gov Conversely, there is evidence that ERK can directly phosphorylate and activate m-calpain. researchgate.netpnas.org This suggests a potential feedback loop where ERK activation can lead to further calpain activity.
In other scenarios, the inhibition of calpain itself can trigger the activation of ERK. Studies in human monocytes have demonstrated that calpain inhibitors like PD150606 and N-acetyl-Leu-Leu-Nle-CHO can rapidly induce the phosphorylation and activation of ERK1/2. nih.gov This activation was found to be dependent on the small GTPase Rac, suggesting that calpain may negatively regulate Rac, and its inhibition releases this suppression, leading to downstream ERK activation. nih.gov
p38 MAPK Activation
The modulation of the p38 MAPK pathway by calpain inhibitor peptides is also multifaceted. In models of heat stress-induced germ cell apoptosis, synthetic calpain inhibitors were found to prevent apoptosis by inhibiting the phosphorylation and activation of p38 MAPK. nih.govcienciavida.org This indicates that in this context, calpain activity is upstream and necessary for p38 MAPK activation. Similarly, in platelets, the sequential activation of p38 MAPK and calpain is involved in procoagulant membrane blebbing, and inhibition of p38 was shown to downregulate calpain activity. nih.gov
However, contrasting findings exist where calpain inhibition leads to the activation of p38 MAPK. In human monocytes, calpain inhibitors induced the rapid phosphorylation of p38. nih.gov This suggests that in these immune cells, calpain may act as a negative regulator of the p38 MAPK pathway. Furthermore, in the context of oxaliplatin (B1677828) resistance in colorectal cancer cells, the overactivation of Nox1, which is associated with calpain activation, leads to an increase in p38 MAPK activity, promoting cell survival. oncotarget.com
c-Jun N-terminal Kinase (JNK) Activation
The interplay between calpain inhibitors and the JNK pathway mirrors the complexity observed with ERK and p38. The JNK pathway is a key player in cellular stress responses and apoptosis. jneurosci.org In human monocytes, treatment with calpain inhibitors resulted in the significant phosphorylation and activation of JNK. nih.gov This activation was part of a broader signaling response that promoted monocyte migration and was dependent on Rac activation. nih.gov
Peptide inhibitors specifically targeting JNK, such as D-JNKI-1, have been shown to be effective in blocking downstream JNK signaling, such as the phosphorylation of c-Jun, and have demonstrated protective effects in models of neuropathic pain and hearing loss. jneurosci.orgnih.gov While these are direct JNK inhibitors and not calpain inhibitors, their mechanism highlights the therapeutic potential of modulating this pathway. The activation of JNK by calpain inhibitors in monocytes suggests an indirect regulatory relationship where calpain may normally suppress JNK activation. nih.gov
Impact on Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling
Calpain inhibitor peptides have a significant impact on the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, growth, and proliferation. Research indicates that calpains can negatively regulate the PI3K/Akt pathway, and therefore, their inhibition can lead to the activation of this pro-survival cascade.
Studies have shown that calpains can directly interact with and cleave the p110α catalytic subunit of PI3K, leading to a reduction in its lipid kinase activity. nih.gov The inhibition of calpain, either through pharmacological inhibitors or siRNA, resulted in increased levels of p110α and enhanced PI3K pathway activity, as measured by the phosphorylation of downstream targets like Akt and ribosomal S6 protein. nih.gov This suggests that calpain-mediated cleavage is a mechanism for downregulating PI3K signaling.
In the context of noise-induced hearing loss, the calpain inhibitor MDL-28170 was found to prevent the reduction of PI3K/Akt signaling. frontiersin.org Treatment with this inhibitor upregulated the expression of the PI3K regulatory subunit p85α and the phosphorylation of Akt at Serine 473 in outer hair cells, indicating that calpain activation negatively regulates this survival pathway. frontiersin.org
Furthermore, in a model of myocardial ischemia, calpain inhibition was shown to upregulate downstream signaling pathways, including the insulin/PI3K pathway. nih.gov This effect was linked to the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a downstream target of Akt. nih.gov Similarly, in human monocytes, calpain inhibitors induced the phosphorylation of Akt, and this activation was found to be dependent on the upstream activator Rac. nih.gov
Interestingly, while calpain inhibition generally leads to the activation of the PI3K/Akt pathway, the activation of PI3K itself does not appear to be affected by calpain inhibition in some contexts. jneurosci.org This suggests that calpain's regulatory role may be at the level of protein stability and degradation of key components of the pathway rather than at the initial activation step.
Regulation of NF-κB Signaling and Inflammatory Gene Expression
Calpain inhibitor peptides play a crucial role in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway and the subsequent expression of inflammatory genes. The NF-κB pathway is a master regulator of inflammation, and its dysregulation is implicated in numerous diseases. Calpains are known to influence this pathway primarily through the degradation of the inhibitory protein IκB.
In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Calpain has been shown to directly cleave IκBα, leading to NF-κB activation. nih.govphysiology.org
Consequently, the inhibition of calpain can prevent IκBα degradation and subsequent NF-κB activation. In a model of septic mice, the administration of calpain inhibitors prevented LPS-induced degradation of myocardial IκBα, inhibited NF-κB activation, and reduced the expression of TNF-α, ultimately improving myocardial function. physiology.org Similarly, in diet-induced obese mice, calpain inhibition attenuated adipose tissue inflammation by reducing pro-inflammatory gene expression, including TNFα, IL-6, and IL-1β. nih.gov In differentiated adipocytes, silencing of calpain suppressed LPS-induced NF-κB activation and prevented IκB degradation. nih.gov
Overexpression of calpastatin, the endogenous inhibitor of calpain, has also been shown to reduce both basal and silica-induced IκBα degradation and NF-κB activation in human bronchial epithelial cells. physiology.org Furthermore, in a model of myocardial infarction, the deletion of the calpain regulatory subunit gene, Capn4, prevented IκB degradation and NF-κB activation, leading to reduced inflammation and improved cardiac remodeling. nih.gov These findings collectively indicate that calpain is a positive regulator of NF-κB signaling and that calpain inhibitor peptides can exert anti-inflammatory effects by suppressing this pathway.
Interplay with Glycogen Synthase Kinase-3 (GSK-3) and Wnt/β-Catenin Pathways
Calpain inhibitor peptides have been shown to interact with the Glycogen Synthase Kinase-3 (GSK-3) and Wnt/β-catenin signaling pathways. GSK-3 is a serine/threonine kinase involved in a wide array of cellular processes, and its activity is tightly regulated. The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis.
Research in a porcine model of chronic myocardial ischemia and metabolic syndrome has demonstrated that calpain inhibition can modulate GSK-3β pathways. nih.govnih.gov In this setting, calpain inhibition was found to increase vessel density in the ischemic myocardium, an effect that may be mediated through the inhibition of GSK-3β and the upregulation of downstream signaling pathways, including the Wnt/β-catenin pathway. nih.govnih.gov Calpain is known to cleave the inhibitory domain of GSK-3β, thereby keeping it in an active state. nih.gov By inhibiting calpain, the degradation of the GSK-3β inhibitory domain is prevented, leading to the inactivation of GSK-3β.
The inhibition of GSK-3β has significant consequences for the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The inhibition of GSK-3β, as seen with calpain inhibitor treatment, leads to the stabilization and accumulation of β-catenin in the cytoplasm. nih.gov This allows β-catenin to translocate to the nucleus, where it can act as a transcriptional co-activator to regulate the expression of genes involved in cell development and differentiation. nih.gov
Influence on p53 Signaling and Cell Cycle Regulators
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its stability is tightly controlled. While the ubiquitin-proteasome pathway is a primary route for p53 degradation, research indicates that calpains also contribute to its regulation. nih.gov In vitro studies have demonstrated that wild-type p53 is a substrate for both µ-calpain and m-calpain. nih.govnih.gov The proteolysis of p53 by calpain is dependent on the protein's conformation, with various p53 mutants showing different degrees of susceptibility to cleavage. nih.gov
Calpain inhibitor peptides play a crucial role by preventing this degradation. Treatment of cells with calpain inhibitors leads to the stabilization and accumulation of p53. nih.govnih.gov This stabilization, in turn, enhances p53's transcriptional activity, leading to increased expression of its target genes, such as the cyclin-dependent kinase (CDK) inhibitor p21. psu.edu The increase in p21 contributes to cell cycle arrest, typically at the G0/G1 phase. psu.edu In cells with wild-type p53, the use of calpain inhibitors can induce p53-dependent apoptosis. psu.edu For instance, pharmacological inhibitors like MDL-28170 and PD150606 have been shown to significantly reduce p53 induction in embryonic cortical neurons, highlighting calpain as a key mediator of p53-dependent processes. dovepress.com
Beyond p53, calpains influence other cell cycle regulators. Calpain activity can modulate the protein levels of several key regulatory proteins, thereby promoting cell proliferation. nih.gov By inhibiting calpain, these peptides can interfere with the degradation of these regulators, impacting cell cycle progression.
Table 1: Effects of Calpain Inhibition on p53 and Cell Cycle Regulators
| Regulator | Effect of Calpain Activity | Effect of Calpain Inhibitor Peptide | Cellular Outcome of Inhibition |
| p53 | Partial truncation and degradation. nih.govpnas.org | Stabilization and increased protein levels. nih.govnih.govpsu.edu | Enhanced transcriptional activity, cell cycle arrest, and apoptosis. nih.govpsu.edu |
| p21 | Downstream effect of p53 degradation. | Increased protein levels (due to p53 stabilization). psu.edu | Contribution to G0/G1 cell cycle arrest. psu.edu |
| Cyclin D1 | Substrate for calpain-mediated degradation. nih.gov | Potential stabilization. | Modulation of cell cycle progression. nih.gov |
| p27kip1 | Substrate for calpain-mediated degradation. nih.gov | Potential stabilization. | Influence on cell cycle progression. nih.gov |
Modulation of Apoptotic Signaling Pathways
Calpain inhibitor peptides significantly modulate programmed cell death, or apoptosis, by interfering with multiple core components of the apoptotic machinery. dovepress.comnih.gov Overactivation of calpain, often triggered by deregulated calcium homeostasis, can drive cells toward apoptosis by directly cleaving and altering the function of key apoptotic regulators. dovepress.com Calpain inhibitors counteract these effects, thereby influencing cell fate.
A complex interplay exists between the calpain and caspase families of proteases, two central executioners of apoptosis. dovepress.com Calpain can activate caspases; for instance, it can cleave pro-caspase-3, leading to the generation of active caspase-3. dovepress.com Conversely, caspases can promote calpain activity by degrading calpastatin, the endogenous inhibitor of calpain. dovepress.com Calpain activity has been shown to be a prerequisite for caspase-3 activation in some models of apoptosis. dovepress.com The use of calpain inhibitors like calpeptin has been observed to reduce neuronal apoptosis by inhibiting caspase-3 expression, a consequence of blocking the upstream calpain-mediated activation of p53 which, in turn, activates caspase-3. dovepress.com
The Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis, are also direct substrates for calpain. dovepress.commpg.de Calpain can cleave several Bcl-2 family members, often generating fragments with altered activity:
Bax: Calpain cleaves the pro-apoptotic protein Bax to generate a potent 18-kDa fragment (tBax). This fragment is more effective at inducing cytochrome c release from mitochondria than the full-length protein. dovepress.com
Bid: The pro-apoptotic protein Bid is cleaved by calpain, leading to its activation and subsequent promotion of the intrinsic apoptotic pathway. mpg.deeur.nl
Bcl-2 and Bcl-xL: The anti-apoptotic proteins Bcl-2 and Bcl-xL can be truncated by calpain. mpg.denih.gov This cleavage can diminish their protective function and, in the case of Bcl-xL, may even convert it into a pro-apoptotic molecule. mpg.denih.gov
By preventing this cleavage, calpain inhibitor peptides maintain the integrity and function of Bcl-2 family proteins. For example, the use of an acetyl-calpastatin peptide inhibitor was shown to prevent the decrease in Bcl-2 and Bid levels and block the activation of caspases-9 and -3, thereby inhibiting apoptosis. mpg.deeur.nl
Table 2: Calpain Interaction with Apoptotic Proteins and Effect of Inhibitors
| Protein Family | Target Protein | Effect of Calpain Cleavage | Effect of this compound |
| Caspases | Pro-caspase-3 | Activation to caspase-3. dovepress.com | Prevents activation, reduces apoptosis. dovepress.com |
| Pro-caspase-12 | Cleavage and activation. nih.gov | Inhibits cleavage and activation. nih.gov | |
| Bcl-2 Family | Bax | Generates potent 18-kDa pro-apoptotic fragment. dovepress.com | Prevents formation of pro-apoptotic fragment. dovepress.com |
| Bid | Cleavage and activation. mpg.deeur.nl | Prevents activation and downstream apoptosis. mpg.deeur.nl | |
| Bcl-2 | N-terminal truncation, decreasing anti-apoptotic function. mpg.deeur.nl | Preserves Bcl-2 integrity and function. mpg.deeur.nl | |
| Bcl-xL | N-terminal truncation, potentially converting it to a pro-apoptotic molecule. mpg.denih.gov | Prevents truncation and functional shift. nih.gov |
Calpain inhibitor peptides also regulate a caspase-independent apoptotic pathway involving the Apoptosis-Inducing Factor (AIF). AIF is a flavoprotein located in the mitochondrial intermembrane space. plos.orgresearchgate.net Under normal conditions, it is anchored to the inner mitochondrial membrane. researchgate.net Following an apoptotic stimulus, calpain can cleave AIF, releasing a truncated form (tAIF). researchgate.netnih.govplos.org This truncated AIF is then able to translocate from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, leading to cell death. plos.orgnih.govplos.org
The inhibition of calpain is effective at preventing this cascade. Studies using calpain inhibitors such as PD150606 and Tat-µCL have shown that they can prevent the nuclear translocation of AIF and subsequent apoptosis in various cell types, including neurons and photoreceptor cells. plos.orgplos.org This demonstrates that calpain-mediated cleavage is a critical step for AIF release and its pro-apoptotic function. nih.gov
Other Critical Signaling Interactions (e.g., Nrf2, mTORC2)
The influence of calpain inhibitor peptides extends to other vital cellular signaling pathways, including the Nrf2 antioxidant response and the mTORC2 growth and survival pathway.
Nrf2 Signaling: The transcription factor Nrf2 (nuclear factor-erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by its inhibitor, Keap1. dovepress.com A novel therapeutic approach involves using a specifically designed peptide, DEETGE-CAL-Tat. nih.gov This peptide contains the Nrf2-binding sequence (DEETGE), a cell-penetrating Tat domain, and a calpain cleavage site. nih.gov In healthy cells, the peptide is intact. However, in injured cells where calcium levels rise and activate calpain, the peptide is cleaved. This releases the DEETGE fragment, which competitively disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate protective antioxidant genes. nih.govnih.gov This represents an injury-specific activation mechanism for the Nrf2 pathway, mediated by a calpain-sensitive peptide.
mTORC2 Signaling: The mammalian target of rapamycin (B549165) complex 2 (mTORC2) is a crucial kinase that promotes cell survival, growth, and proliferation by phosphorylating targets like Akt. nih.govmdpi.com Studies have revealed that calpain-2 can activate the mTORC2/Akt pathway. nih.govnih.gov This activation can be mediated by the calpain-dependent degradation of negative regulators of the pathway, such as PTEN (phosphatase and tensin homolog). jneurosci.org Calpain inhibitors, such as MDL28170, have been shown to block the activation of the mTORC2/Akt pathway. nih.govnih.gov They do so by preventing the calpain-mediated increases in the mTORC2 component protein Rictor and by blocking the degradation of PTEN, which ultimately attenuates Akt phosphorylation and downstream cellular processes like proliferation and collagen synthesis. nih.govjneurosci.org
Table 3: Modulation of Other Signaling Pathways by Calpain Inhibitors
| Pathway | Key Proteins | Mechanism of Calpain Action | Effect of this compound |
| Nrf2 Antioxidant Response | Nrf2, Keap1 | Cleavage of a specifically designed peptide (e.g., DEETGE-CAL-Tat) to release an Nrf2-activating fragment in an injury-specific manner. nih.govnih.gov | The peptide itself is the intervention, relying on endogenous calpain for activation. In general, inhibitors would prevent this specific peptide's therapeutic action. |
| mTORC2 Signaling | mTORC2, Rictor, Akt, PTEN | Activates mTORC2/Akt signaling, partly by degrading the inhibitor PTEN. nih.govjneurosci.org | Blocks cytokine-induced Akt phosphorylation and downstream effects by preventing PTEN degradation and reducing Rictor protein levels. nih.govjneurosci.org |
Preclinical Investigations of Calpain Inhibitor Peptides in Disease Models
Neurodegenerative Disorder Models
Alzheimer's Disease Models (e.g., Tau cleavage, Aβ production, synaptic damage)
Overactivation of calpains has been implicated in the pathogenesis of Alzheimer's disease (AD), contributing to the degradation of essential neuronal proteins. In a transgenic mouse model of AD, the selective calpain inhibitor BDA-410 was shown to improve spatial-working memory and associative fear memory. While BDA-410 did not alter the levels of amyloid oligomers or plaque load, it successfully restored the normal phosphorylation levels of the transcription factor CREB and the typical distribution of the synaptic protein synapsin I. This suggests that calpain inhibition may offer a therapeutic avenue for mitigating memory loss in AD by targeting synaptic dysfunction downstream of amyloid pathology.
Research has also highlighted the role of specific calpain isoforms in AD pathology. Both calpain-1 and calpain-2 are elevated in AD brains; however, only calpain-2 is localized with neurofibrillary tangles (NFTs) and pretangles. Calpain-2 drives AD-related pathologies by cleaving and disinhibiting kinases such as GSK3β and cdk5, which are central to tau hyperphosphorylation. It also contributes to increased Aβ formation and autophagic degeneration. Therefore, selective calpain-2 inhibitors are being investigated as a potential early-stage treatment for sporadic AD.
| Calpain Inhibitor | Alzheimer's Disease Model | Key Findings |
| BDA-410 | APP/PS1 transgenic mice | Improved spatial-working and associative fear memory; Restored CREB phosphorylation and synapsin I distribution. |
| A-705253 | 3xTgAD mice | Rescued memory defects; Reduced BACE enzyme levels, Aβ deposits, and neuroinflammation. |
| Novel epoxide-based inhibitors | AβPP/PS1 mice | Protected against Aβ42-induced LTP impairment; Restored cognitive abilities. |
| P8 peptide | Mouse model of AD | Inhibited the production of total Aβ plaque. |
| NU-9 | Mouse model of AD | Reduced amyloid beta oligomer buildup and brain inflammation; Improved memory. |
Parkinson's Disease Models (e.g., α-Synuclein aggregation, dopaminergic neuron protection)
The activation of the calcium-activated protease, calpain, is implicated in the neurodegenerative processes associated with Parkinson's disease (PD). Inhibition of calpain is therefore being explored as a therapeutic strategy to delay or prevent the onset of PD symptoms. Studies have shown that calpain inhibitors can reduce the accumulation of α-synuclein, a pathological hallmark of PD.
In a rotenone (B1679576) rat model of PD, the pan-calpain inhibitor calpeptin (B1683957) was found to attenuate the degeneration of substantia nigra neurons. Both calpain-1 and calpain-2 isoforms were activated in this model, but they appeared to play different roles in neuronal survival. While increased expression of calpain-1 did not significantly change with calpeptin treatment and was correlated with neuronal survival, increased calpain-2 expression was associated with neuronal death. Calpeptin treatment significantly attenuated the increase in calpain-2 and subsequent neuronal death. Furthermore, calpain inhibition prevented glial activation and promoted a neuroprotective microglial phenotype.
Two novel calpain inhibitors, Neurodur and Gabadur, have been tested in a PDGF-alpha synuclein (B1168599) transgenic preclinical model of PD. Administration of these inhibitors led to a reduction in the accumulation of α-synuclein in neurons, which was associated with a decrease in calpain activity. These findings suggest that calpain inhibition may be a viable therapeutic approach for PD. Additionally, macrocyclic peptides have been developed that can prevent the aggregation of α-synuclein. In laboratory tests, these peptides, which mimic a segment of the islet amyloid polypeptide (IAPP), blocked the interaction between IAPP and α-synuclein and prevented α-synuclein clumping. In mouse brain slices, these peptides reduced the damage caused by pre-formed α-synuclein clumps and protected lab-grown human dopaminergic neurons.
| Calpain Inhibitor/Peptide | Parkinson's Disease Model | Key Findings |
| Calpeptin | Rotenone rat model | Attenuated degeneration of substantia nigra neurons; Reduced calpain-2 expression and neuronal death; Prevented glial activation. |
| Neurodur and Gabadur | PDGF-alpha synuclein transgenic mice | Reduced accumulation of α-synuclein in neurons; Decreased calpain activity. |
| Macrocyclic peptides (2b and 2e) | Mouse brain slices and cultured human dopaminergic neurons | Prevented α-synuclein clumping; Reduced damage from pre-formed α-synuclein clumps; Protected dopaminergic neurons. |
| K84s and K102s peptides | Yeast and human cell models | Inhibited α-synuclein oligomerization and aggregation. |
Huntington's Disease Models
Proteolytic cleavage of the mutant huntingtin (Htt) protein is a critical step in the pathogenesis of Huntington's disease (HD). Calpains have been identified as key proteases involved in this process. Activated calpain has been detected in the caudate of human HD tissue, and a major N-terminal Htt fragment found in this tissue appears to be derived from calpain cleavage. The susceptibility of Htt to calpain cleavage is dependent on the length of the polyglutamine tract, with longer tracts showing increased cleavage.
In preclinical models, calpain inhibition has shown therapeutic potential. The investigational drug olesoxime (B7910238), which has been shown to block calpain, reduced cognitive and psychiatric abnormalities in a rat model of HD. It also decreased the aggregation and accumulation of mutant Htt by reducing its breakdown by calpain. In the HdhQ111 knock-in mouse model, olesoxime treatment reduced the increased calpain activity and Htt fragmentation observed in these mice.
Genetic approaches have also demonstrated the benefits of calpain inhibition. Calpain knockdown and overexpression of the endogenous calpain inhibitor, calpastatin, in vivo resulted in beneficial effects on mutant Htt aggregation and polyQ toxicity in HD models. Furthermore, novel small-molecule inhibitors like BLD-2736 have shown promising effects in a zebrafish model of Machado-Joseph disease (another polyglutamine disorder), suggesting their potential applicability to HD.
| Calpain Inhibitor/Intervention | Huntington's Disease Model | Key Findings |
| Olesoxime | BACHD rat model, HdhQ111 knock-in mouse model | Reduced cognitive and psychiatric abnormalities; Decreased mutant Htt aggregation and accumulation; Reduced calpain activity and Htt fragmentation. |
| Calpain knockdown/Calpastatin overexpression | In vivo HD models | Beneficial effects on mutant Htt aggregation and polyQ toxicity. |
| BLD-2736 | MJD zebrafish model | Ameliorated pathology. |
Traumatic Brain Injury (TBI) Models (e.g., neurodegeneration, blood-brain barrier integrity)
Calpain activation is an early event following traumatic brain injury (TBI) and is a significant contributor to subsequent neurodegeneration and dysregulation of the blood-brain barrier. This has made calpain a promising therapeutic target for TBI. Preclinical studies have demonstrated the neuroprotective effects of calpain inhibitors in various TBI models.
The non-selective calpain inhibitor MDL-28710 was shown to reduce diffuse axonal injury in a rat model of impact acceleration head injury. In a fluid percussion injury model, the same inhibitor provided neuroprotection to the corpus callosum. More selective inhibitors targeting specific calpain isoforms have also been developed. Calpain-1 activation is generally considered neuroprotective, while calpain-2 activation is neurodegenerative. The selective calpain-2 inhibitor NA-101 significantly decreased levels of a calpain-specific breakdown product (SBDP) and increased levels of the neuroprotective protein PTEN around the lesion site in a TBI model. It also reduced the number of dying cells in the injured area.
An activity-based nanotheranostic (ABNT) platform has been designed to both sense and inhibit calpain activity in TBI. This platform incorporates a calpastatin peptide, an endogenous calpain inhibitor. In a mouse model of TBI, systemically administered ABNT was able to access the injured brain tissue and inhibit calpain activity in neurons, endothelial cells, and microglia in the cortex and hippocampus.
| Calpain Inhibitor/Platform | Traumatic Brain Injury Model | Key Findings |
| MDL-28710 | Rat impact acceleration head injury model, Rat fluid percussion injury model | Reduced diffuse axonal injury; Provided neuroprotection to the corpus callosum. |
| NA-101 (selective calpain-2 inhibitor) | TBI model | Decreased SBDP levels; Increased PTEN levels; Reduced cell death around the lesion. |
| Activity-Based Nanotheranostic (ABNT) with calpastatin peptide | Mouse model of TBI | Inhibited calpain activity in neurons, endothelial cells, and microglia in the cortex and hippocampus. |
Spinal Cord Injury (SCI) Models (e.g., neuroprotection, hyperexcitability)
Calpain activation is a key contributor to the secondary injury cascade following spinal cord injury (SCI), leading to neurodegeneration. Consequently, calpain inhibition has emerged as a promising therapeutic strategy for SCI.
In a canine model of SCI, the selective calpain inhibitor PD150606, particularly when combined with the anti-inflammatory drug methylprednisolone (B1676475) sodium succinate (B1194679) (MPSS), demonstrated significant therapeutic benefits. The combination therapy resulted in considerably lower neuronal loss and microglial cell infiltration compared to either treatment alone. It also led to a significant improvement in locomotor scores. Mechanistically, the combined treatment effectively inhibited the calpain-induced cleavage of p35 to p25, thereby limiting the activation of cdk5 and subsequent tau phosphorylation, which are involved in neurodegeneration.
Another promising therapeutic is the Intracellular Sigma Peptide (ISP), which has shown remarkable efficacy in animal models of SCI. In rats with SCI, daily injections of ISP led to the recovery of muscle function in over 80% of the subjects. Specifically, 21 out of 26 animals regained the ability to walk, balance, or control urination. The peptide works by blocking the receptor for proteoglycans, which are molecules that inhibit nerve regeneration at the injury site. By blocking this receptor, ISP allows nerve fibers to regenerate.
| Calpain Inhibitor/Peptide | Spinal Cord Injury Model | Key Findings |
| PD150606 (in combination with MPSS) | Canine SCI model | Reduced neuronal loss and microglial infiltration; Improved locomotor scores; Inhibited calpain-mediated cleavage of p35 and tau phosphorylation. |
| Intracellular Sigma Peptide (ISP) | Rat SCI model | Restored muscle function in over 80% of animals; Enabled recovery of walking, balance, and bladder control. |
Retinal Neuron Injury Models
Calpain activation plays a crucial role in the death of retinal ganglion cells (RGCs) following various forms of retinal injury, including ischemia-reperfusion and optic neuritis. Therefore, calpain inhibition is being investigated as a neuroprotective strategy for retinal degenerative diseases.
In a rat model of retinal ischemia, the novel calpain peptide inhibitor cysteic–leucyl–argininal (CYLA) provided significant preservation of retinal function. A key advantage of CYLA is its ability to cross the blood-retinal barrier, allowing for systemic administration. This study demonstrated that post-ischemic inhibition of calpain can significantly reduce retinal cell death and improve functional outcomes.
In a rodent model of experimental autoimmune encephalomyelitis (EAE), which mimics aspects of multiple sclerosis including optic neuritis, the calpain inhibitor SNJ 1945 was shown to improve RGC survival. Daily administration of SNJ 1945 increased the survival of RGCs compared to vehicle-treated animals. Calpain inhibition was also found to prevent the apoptosis of RGCs by downregulating the expression of pro-apoptotic proteins. Furthermore, the peptide peptain-1 has been shown to protect retinal capillaries from degeneration in a mouse model of retinal ischemia/reperfusion injury. It also inhibited microglial activation and reduced proinflammatory cytokine levels in the retina.
| Calpain Inhibitor/Peptide | Retinal Neuron Injury Model | Key Findings |
| Cysteic–leucyl–argininal (CYLA) | Rat model of retinal ischemia | Preserved retinal function; Reduced retinal cell death. |
| SNJ 1945 | Rodent model of EAE-optic neuritis | Improved RGC survival; Prevented RGC apoptosis. |
| Peptain-1 | Mouse model of retinal ischemia/reperfusion | Protected retinal capillaries from degeneration; Inhibited microglial activation; Reduced proinflammatory cytokine levels. |
| Collagen Mimetic Peptide (CMP) | Inducible glaucoma and optic nerve crush models | Reduced degradation of anterograde transport in glaucoma model; Promoted axonal recovery after optic nerve crush. |
Cardiovascular Disease Models
Calpain inhibitor peptides have been extensively investigated in various preclinical models of cardiovascular diseases, demonstrating significant potential in mitigating pathological processes such as hypertrophy, ischemia/reperfusion injury, diabetic cardiomyopathy, and heart failure.
Myocardial hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. nih.gov Preclinical studies have consistently shown that the overactivation of calpains, a family of calcium-dependent proteases, is a key feature of myocardial hypertrophy, regardless of the initial stimulus. nih.gov This has positioned calpain inhibition as a promising therapeutic strategy.
In rodent models of heart failure, including those induced by myocardial infarction, transverse aortic constriction (TAC), and chronic isoproterenol (B85558) infusion, the use of calpain inhibitor peptides has demonstrated efficacy in preventing pathological hypertrophy and cardiac dysfunction. encyclopedia.pub For instance, the synthetic leupeptin (B1674832) derivative, MDL-28170, has shown to be effective against these conditions. encyclopedia.pub Chronic administration of an oral calpain inhibitor was found to prevent isoproterenol-dependent upregulation of G protein-coupled receptor kinase 2 (GRK2), a key regulator in cardiac hypertrophy. nih.govencyclopedia.pub
Furthermore, genetic models have provided strong evidence for the role of calpains in hypertrophy. Transgenic mice with cardiomyocyte-specific overexpression of calpastatin, the endogenous inhibitor of calpain, exhibited reduced myocardial hypertrophy in a model of angiotensin-II-induced hypertension. nih.gov These studies highlight that inhibiting calpain activity can prevent the nuclear translocation of the p65 NF-κB subunit, a crucial step in the hypertrophic signaling cascade. encyclopedia.pub
| Model | Calpain Inhibitor Peptide/Method | Key Findings |
| Isoproterenol Infusion | Oral calpain inhibitor | Prevented GRK2 upregulation and attenuated myocardial hypertrophy. nih.govencyclopedia.pub |
| Transverse Aortic Constriction (TAC) | MDL-28170 | Attenuated pathological hypertrophy and cardiac dysfunction. encyclopedia.pub |
| Angiotensin-II Infusion | Calpastatin overexpression | Reduced myocardial hypertrophy. nih.gov |
| Myocardial Infarction | MDL-28170 | Showed efficacy against pathological hypertrophy. encyclopedia.pub |
Myocardial ischemia/reperfusion (I/R) injury is a significant contributor to the damage caused by a heart attack. The restoration of blood flow to the ischemic heart muscle, while essential, paradoxically triggers a cascade of events leading to further cell death and tissue damage. nih.govnih.gov Calpains are activated during the reperfusion phase due to calcium overload and contribute significantly to this injury. nih.govconditionmed.org
Preclinical studies have demonstrated that the administration of calpain inhibitor peptides at the onset of reperfusion can prevent cell death and limit the size of the myocardial infarction. conditionmed.org In a mouse model of transient coronary occlusion, chronic administration of calpain inhibitors such as SNJ-1945 and MDL-28170 during reperfusion was effective in reducing ventricular remodeling and cardiac dysfunction without signs of toxicity. conditionmed.org
The protective mechanisms of calpain inhibition in I/R injury are multifaceted and include:
Reduced Apoptotic Cell Death: Calpain inhibition with calpeptin has been shown to decrease the number of apoptotic cells in the heart following I/R. nih.govfrontiersin.org
Preservation of Myocardial Function: By reducing infarct size, calpain inhibitors help to preserve the heart's pumping ability. nih.gov
Attenuation of Structural Damage: Calpains are known to cleave various structural and functional proteins within cardiomyocytes and mitochondria; their inhibition helps maintain cellular integrity. nih.gov
| Model | This compound | Key Findings |
| Transient Coronary Artery Occlusion | Calpeptin | Reduced apoptotic cell death, infarct size, and myocardial dysfunction. nih.gov |
| Transient Coronary Occlusion (Mouse) | SNJ-1945, MDL-28170 | Attenuated ventricular remodeling and cardiac dysfunction. conditionmed.org |
| Hypoxia/Reoxygenation (in vitro) | Selective mitochondrial calpain inhibitor | Inhibited mitochondrial ROS induction and reduced myoblast cell death. frontiersin.org |
Diabetic cardiomyopathy is a significant complication of diabetes, characterized by changes in the heart muscle that can lead to heart failure. researchgate.net Key features of this condition include myocardial hypertrophy and fibrosis. nih.govscienceopen.com Studies in preclinical models of type 1 diabetes, such as streptozotocin (B1681764) (STZ)-induced and OVE26 mice, have revealed a significant increase in calpain activity, cardiomyocyte size, and collagen deposition in the heart. nih.govscienceopen.com
Targeted inhibition of calpain has shown considerable therapeutic promise in these models. Genetic manipulation, such as cardiomyocyte-specific knockout of Capn4 (a gene essential for calpain activity) or overexpression of calpastatin, led to a reduction in myocardial hypertrophy and fibrosis. nih.govscienceopen.com These structural improvements were associated with better myocardial function. nih.govscienceopen.com
The beneficial effects of calpain inhibition in diabetic cardiomyopathy are linked to the normalization of several signaling pathways, including:
Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-κB (NF-κB): Calpain inhibition was found to normalize the activity of these transcription factors, which are implicated in hypertrophy and fibrosis. nih.govscienceopen.com
Matrix Metalloproteinases (MMPs): The activity of MMPs, enzymes involved in the remodeling of the extracellular matrix and fibrosis, was also prevented by calpain inhibition. scienceopen.com
| Model | Calpain Inhibition Strategy | Key Findings on Cardiac Fibrosis & Angiogenesis |
| Streptozotocin (STZ)-induced Type 1 Diabetes | Cardiomyocyte-specific knockout of Capn4 | Reduced myocardial collagen deposition and fibrosis. nih.govscienceopen.com |
| OVE26 Type 1 Diabetic Mice | Calpastatin overexpression | Attenuated myocardial fibrosis and improved myocardial function. nih.govscienceopen.com |
| High Glucose-treated Cardiac Fibroblasts (in vitro) | Calpain inhibition | Prevented high glucose-induced proliferation and MMP activities. scienceopen.com |
Heart failure is a complex clinical syndrome where the heart is unable to pump enough blood to meet the body's needs. frontiersin.org Increased calpain activity has been observed in failing human hearts and various animal models of heart failure. nih.gov Pharmacological inhibition of calpain has been shown to protect against cardiac dysfunction in these models. nih.gov
One of the key mechanisms by which calpain contributes to heart failure is through the cleavage of junctophilin-2 (JPH2), a protein essential for maintaining the structure of T-tubules in cardiomyocytes. nih.gov Disruption of T-tubules impairs excitation-contraction coupling and leads to cardiac dysfunction. Preclinical studies using calpain inhibitors have demonstrated the preservation of T-tubule morphology, which correlates with improved cardiac function. nih.govnih.gov
The therapeutic effects of calpain inhibition in heart failure models are also attributed to the attenuation of fibrosis, inflammation, and apoptosis. nih.gov For example, the cysteine protease inhibitor NPO-2270 has been shown to attenuate adverse remodeling and cardiac dysfunction more effectively than the standard heart failure medication enalapril (B1671234) in rodent models. nih.gov
| Model | This compound | Key Findings |
| Ischemic and Dilated Cardiomyopathy (Mouse) | Pharmacological calpain inhibitor | Protected against cardiac dysfunction and preserved T-tubule structure. nih.gov |
| Ischemic and Non-ischemic Pathological Stimuli | NPO-2270 | Attenuated adverse remodeling and cardiac dysfunction. nih.gov |
| Multiple Murine Models of Heart Failure | MDL-28170 | Blunted the development of heart failure. nih.gov |
Inflammatory and Autoimmune Disease Models
Pulmonary fibrosis is a progressive and often fatal lung disease characterized by the scarring of lung tissue. Calpains have been implicated in the development of pulmonary fibrosis, and their inhibition is being explored as a potential therapeutic strategy. nih.gov
In a widely used mouse model of pulmonary fibrosis induced by the chemotherapeutic agent bleomycin, treatment with the calpain inhibitor calpeptin was found to protect the lungs from fibrotic changes. nih.gov The anti-fibrotic effect of calpeptin was associated with the suppression of the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire characteristics of mesenchymal cells, contributing to fibrosis. nih.gov Specifically, calpeptin decreased the expression of EMT markers such as α-smooth muscle actin (α-SMA) and collagen-I, while increasing the expression of the epithelial marker E-cadherin. nih.gov
Furthermore, calpain inhibition was shown to downregulate the TGF-β1-Smad2/3 signaling pathway, a key driver of fibrosis. nih.gov These findings suggest that calpain inhibitor peptides have the potential to be a novel anti-fibrotic therapy.
| Model | This compound | Key Findings on Pulmonary Inflammation & Fibrosis |
| Bleomycin-induced Lung Fibrosis (Mouse) | Calpeptin | Protected against lung fibrosis, suppressed EMT, and decreased the expression of α-SMA and collagen-I. nih.gov |
| Hypoxia-induced Pulmonary Hypertension (Mouse) | Calpain-1 knockout or inhibition | Restrained pulmonary vascular remodeling and collagen deposition. nih.gov |
| TGF-β treated lung fibroblasts (in vitro) | Potent calpain inhibitors | Blocked myofibroblast generation. |
In the context of muscular dystrophy, the role of the calpain system is complex and highly dependent on the specific calpain isoform and the type of dystrophy. The rationale for using calpain inhibitors has been most extensively studied in models of Duchenne Muscular Dystrophy (DMD), a disease caused by the absence of the protein dystrophin.
In dystrophin-deficient muscle, the cell membrane (sarcolemma) is fragile and susceptible to damage from normal muscle contractions. This fragility leads to uncontrolled influx of calcium into the muscle fibers, disrupting normal calcium homeostasis. The resulting high levels of intracellular calcium lead to the hyperactivation of ubiquitous, calcium-dependent proteases, specifically µ-calpain and m-calpain. This calpain overactivation is considered a key downstream event that contributes significantly to the progressive muscle fiber degradation and necrosis seen in DMD. It is important to distinguish this pathology from Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A), which is caused by a loss-of-function mutation in the gene for the muscle-specific isoform, calpain-3. Therefore, therapeutic strategies for DMD have focused on inhibiting the overactive ubiquitous calpains.
Preclinical investigations have explored both genetic and pharmacological approaches to calpain inhibition in animal models of DMD, primarily the mdx mouse.
Genetic Inhibition: A key strategy has involved increasing the expression of calpastatin , the specific endogenous protein inhibitor of µ- and m-calpain. In studies where a calpastatin transgene was overexpressed in the muscle of mdx mice, a significant reduction in dystrophic pathology was observed. The treated mice showed a decrease in muscle necrosis, with fewer and smaller lesions. The degree of improvement was directly correlated with the level of calpastatin protein expression. These findings provide strong evidence for a causal link between the hyperactivation of ubiquitous calpains and muscle cell death in dystrophin-deficient muscle.
Table 5: Effects of Calpain Inhibition in Muscular Dystrophy Models
| Inhibitor/Method | Model | Key Findings |
|---|---|---|
| Calpastatin (transgene) | mdx Mouse (DMD) | Reduced muscle necrosis and regenerationImprovement correlated with expression level |
| Leupeptin | mdx Mouse (DMD) | Early studies suggested benefit, but later, long-term studies showed no improvement in function or histology |
| Leupeptin & derivative | Canine (DMD) | Failed to mitigate progressive weakness or ameliorate severe muscle pathology |
Methodological Approaches and Future Research Directions
In Vitro Enzymatic and Cellular Assays
Enzyme Kinetics Studies with Calpain Inhibitor Peptides
Enzyme kinetics studies are fundamental to understanding the mechanism and efficacy of calpain inhibitor peptides. These studies analyze the rates of enzyme-catalyzed reactions to determine how a peptide inhibitor interacts with the calpain enzyme. americanpeptidesociety.org Key parameters derived from these analyses, such as the Michaelis constant (Kм) and the maximum reaction rate (Vmax), offer insights into the enzyme-substrate affinity and the inhibitor's mode of action. americanpeptidesociety.org
The interaction between a calpain inhibitor peptide and the enzyme can be classified into several types, including competitive, non-competitive, and uncompetitive inhibition. americanpeptidesociety.org
Competitive inhibitors bind to the active site of the calpain enzyme, directly competing with the natural substrate.
Non-competitive inhibitors bind to an allosteric site (a site other than the active site), which alters the enzyme's conformation and reduces its activity without preventing substrate binding. americanpeptidesociety.org
Uncompetitive inhibitors bind only to the enzyme-substrate complex. americanpeptidesociety.org
Various techniques are employed to measure the kinetics of calpain inhibition. Spectrophotometric and fluorescence-based assays are common, often utilizing a fluorogenic substrate that releases a fluorescent molecule upon cleavage by calpain. americanpeptidesociety.orgabcam.com The rate of fluorescence increase is proportional to enzyme activity, and a reduction in this rate in the presence of an inhibitor peptide indicates its potency. abcam.comnih.gov For instance, some assays use the substrate Ac-LLY-AFC, which is weakly fluorescent until cleaved by calpain, releasing free AFC which can be quantified fluorometrically. abcam.comabcam.com Isothermal titration calorimetry (ITC) is another powerful technique that measures the heat changes during the binding of an inhibitor to the enzyme, providing thermodynamic data about the interaction. americanpeptidesociety.orgnih.gov
Computational studies and molecular dynamics analysis complement these experimental approaches by modeling the dynamic conformational preferences of inhibitor peptides and how they bind to calpain. acs.org Such studies have been used to identify critical amino acid residues or "hot spots" within a peptide that are essential for its inhibitory function. acs.org
Table 1: Examples of Calpain Inhibitor Peptides and their Kinetic Parameters
| Inhibitor Peptide | Target(s) | Inhibition Constant / Potency | Research Context |
|---|---|---|---|
| Calpeptin (B1683957) | Calpain-1, Calpain-2 | - | Used to attenuate neuronal death in a rat model of Parkinson's disease. mdpi.com |
| BDA-410 | Calpain-1, Calpain-2 | IC₅₀ = 21.4 nM | Shown to be potent and selective against calpains, used in a mouse model of Alzheimer's disease. nih.gov |
| MDL-28170 | Calpains | - | Attenuated the loss of dopamine (B1211576) neurons in a mouse model of Parkinson's disease. nih.gov |
| STX-S4-CT | MMP-1 (a collagenase) | Kᵢ = 4.5 µM | Example of a peptide inhibitor for a different protease family. nih.gov |
| Regasepin1 | MMP-8 (collagenase-2) | IC₅₀ = 3 µM | A selective inhibitor for collagenases. nih.gov |
Cell-Based Assays for Proteolysis and Signaling Cascade Analysis
Cell-based assays are crucial for evaluating the efficacy of calpain inhibitor peptides in a biological context. These assays allow researchers to study the role of calpains in various cellular processes like cytoskeletal remodeling, signal transduction, apoptosis, and cell migration. scbt.com By inhibiting calpain activity, scientists can dissect the molecular pathways in which these proteases are involved. scbt.comnih.gov
A common method to assess calpain activity in cells is to measure the cleavage of known calpain substrates. This is often done using Western blotting to detect specific proteolytic fragments. For example, the cleavage of proteins like spectrin (B1175318), actin, or ataxin-3 can be monitored. nih.govbiologists.comfrontiersin.org An effective calpain inhibitor will reduce the appearance of these cleavage fragments in treated cells. biologists.comfrontiersin.org
Studies have shown that in various models of apoptosis, calpain inhibitors can prevent the proteolysis of actin and subsequent DNA fragmentation, indicating a key role for calpains in the apoptotic cascade. biologists.comresearchgate.net Similarly, in cellular models of Machado-Joseph disease, calpain inhibitors were shown to abolish the fragmentation of ataxin-3. frontiersin.org
Calpain inhibition has also been linked to the modulation of signaling cascades. For instance, calpain inhibition can induce autophagy, a cellular recycling process, which may contribute to its therapeutic effects in neurodegenerative disease models. mdpi.com Cell-based assays can also investigate the impact of inhibitors on cell transformation and invasion in cancer research. The inhibition of calpain has been shown to block the cleavage of Focal Adhesion Kinase (FAK), suppress cell cycle progression, and reduce the invasiveness of tumor cells. nih.gov
Development of High-Throughput Screening Assays for Novel Inhibitors
High-throughput screening (HTS) is a key strategy in drug discovery for identifying novel calpain inhibitors from large compound libraries. assaygenie.com These assays are designed to be rapid, simple, sensitive, and reliable, making them suitable for testing thousands of compounds simultaneously. abcam.com
HTS assays for calpain inhibitors are typically fluorescence-based. They rely on the principle of measuring the enzymatic cleavage of a fluorogenic substrate. nih.gov In the absence of an inhibitor, calpain cleaves the substrate, leading to a measurable increase in fluorescence. abcam.com When a potent inhibitor is present, this cleavage is impeded, resulting in a reduced or absent fluorescent signal. abcam.com These assays are often performed in 96-well or 384-well plates to maximize throughput and can be automated using liquid handling systems. assaygenie.com
The development of a successful HTS assay involves selecting a substrate with high specificity for the target enzyme to minimize false positives. nih.gov For example, specific kits for screening calpain 1 inhibitors utilize the substrate Ac-LLY-AFC. abcam.com The process often involves a primary screen of a large library, followed by secondary assays to confirm the activity of the initial "hits" and characterize their mechanism of action. nih.gov These secondary assays help to eliminate compounds that are not specific to the target or are toxic to cells. nih.gov Calpain inhibitors are valuable tools in these HTS campaigns, not only as potential therapeutic agents but also as probes to understand the role of the calpain family in various biological processes. scbt.com
In Vivo Preclinical Research Methodologies
Animal Models for Disease Pathophysiology
Animal models are indispensable for evaluating the therapeutic potential of calpain inhibitor peptides in a complex, living organism. These models are used to study a wide range of human diseases where calpain overactivation is implicated, including neurodegenerative disorders, cancer, and ischemic injury. nih.gov
Table 2: Application of Calpain Inhibitors in Various Animal Models
| Disease Model | Animal | Inhibitor(s) Tested | Key Findings |
|---|---|---|---|
| Alzheimer's Disease | APP/PS1 Transgenic Mice | E64, BDA-410 | Calpain inhibition improved memory and synaptic transmission. nih.gov |
| Parkinson's Disease | MPTP Mouse Model | MDL-28170 | Prevented loss of nigral dopamine neurons and abolished locomotor deficits. nih.gov |
| Parkinson's Disease | Rotenone (B1679576) Rat Model | Calpeptin | Attenuated degeneration of substantia nigra neurons and inhibited glial activation. mdpi.com |
| Spinocerebellar Ataxia Type 3 (SCA3) | Transgenic Zebrafish Model | Calpeptin, BLD-2736 | Improved motor behavior and decreased abundance of ataxin-3 cleavage fragments. mdpi.com |
| Painful Peripheral Neuropathy | ddC-induced Mouse Model | TAT-CBD3A6K, TAT-CBD3G14F | Peptides attenuated painful neuropathy. acs.org |
| Cancer (Invasion) | - | Calpeptin | In vitro studies on lung cancer cells showed reduced invasiveness. nih.gov In vivo models are a key next step. |
In models of Alzheimer's disease, such as transgenic mice overexpressing amyloid precursor protein (APP) and presenilin-1 (PS1), calpain inhibitors have been shown to improve memory and synaptic function. nih.gov Similarly, in mouse models of Parkinson's disease using neurotoxins like MPTP or rotenone, inhibitors such as MDL-28170 and Calpeptin have demonstrated neuroprotective effects, preserving dopamine neurons and improving motor function. mdpi.comnih.gov Zebrafish models of diseases like Spinocerebellar Ataxia Type 3 (SCA3) have also been valuable, showing that calpain inhibitors can improve motor behavior and reduce the accumulation of toxic protein fragments. mdpi.com
These preclinical studies are crucial for establishing a proof-of-concept for the therapeutic strategy of calpain inhibition before consideration for human clinical trials.
Target Engagement Studies in Biological Systems
Target engagement studies are critical to confirm that a calpain inhibitor administered in vivo reaches its intended target (the calpain enzyme) and exerts its inhibitory effect within the biological system. nih.gov These studies provide essential evidence linking the administration of the drug to the observed physiological or therapeutic outcome.
A primary method for demonstrating target engagement is to measure the levels of specific calpain-cleaved substrate fragments in tissues from treated versus untreated animals. A successful inhibitor should reduce the amount of these fragments. For example, researchers have confirmed the ability of inhibitors to block calpain activity in the mouse brain by measuring a decrease in the 150-kDa fragment of spectrin, a known calpain substrate. nih.gov
These studies are vital for validating the mechanism of action of the inhibitor peptide. They help to ensure that the observed beneficial effects in an animal model are indeed due to the inhibition of calpain and not to off-target effects. nih.gov For instance, in Parkinson's disease models, it was important to demonstrate that the neuroprotective effect of an inhibitor was not due to an indirect effect, such as altering the metabolism of the neurotoxin used to induce the disease. nih.gov Establishing clear target engagement is a key step in the preclinical evaluation of any novel this compound. nih.gov
Advanced Imaging Techniques for Calpain Activity in vivo
The real-time visualization of calpain activity within living organisms is crucial for understanding its dynamic roles in both physiological and pathological processes. Advanced imaging techniques have emerged as powerful tools to monitor calpain activation non-invasively, offering spatial and temporal resolution that was previously unattainable.
One of the most prominent methods for in vivo calpain monitoring is Förster Resonance Energy Transfer (FRET) . nih.gov FRET-based biosensors are genetically encoded or synthetic probes that consist of two fluorescent proteins (a donor and an acceptor) linked by a peptide sequence that is a specific substrate for calpain. nih.govpnas.org When calpain is inactive, the two fluorophores are in close proximity, allowing for energy transfer from the donor to the acceptor, resulting in a specific FRET signal. nih.gov Upon calpain activation, the linker is cleaved, separating the donor and acceptor and causing a measurable change in the FRET signal, which directly correlates with calpain activity. nih.govpnas.org These biosensors can be expressed in specific cells or tissues in living animals, enabling researchers to visualize calpain activity in real-time in response to various stimuli. pnas.org For instance, FRET-based probes have been successfully used to monitor calpain activity in muscle fibers and at postsynaptic densities in neurons. nih.govpnas.org
Bioluminescence imaging (BLI) is another highly sensitive technique adapted for in vivo calpain sensing. nih.gov This method utilizes "caged" luciferin (B1168401) substrates, where the luciferin molecule is chemically modified with a calpain-specific peptide sequence, rendering it inactive. nih.govbohrium.com When calpain cleaves the peptide, the active luciferin is released, which then reacts with luciferase (co-expressed in the animal model) to produce light. nih.gov The intensity of the emitted light can be detected and quantified, providing a measure of calpain activity. rsc.org This approach offers excellent signal-to-noise ratios due to the absence of background light emission in most biological tissues. nih.gov
Positron Emission Tomography (PET) is a nuclear imaging technique that holds promise for the quantitative, three-dimensional imaging of calpain activity in vivo. While still an emerging area for calpain research, the development of PET radiotracers that specifically bind to activated calpains could provide a powerful tool for clinical and preclinical studies. The design of such tracers is complex, requiring high specificity and the ability to cross biological barriers like the blood-brain barrier.
Another innovative approach involves the use of activity-based nanosensors . These nanomaterials can be engineered to carry calpain-specific substrates linked to imaging agents. escholarship.orgacs.org For example, a nanosensor might incorporate a FRET-based calpain substrate. acs.org Upon accumulation in a target tissue and cleavage by calpain, the sensor would emit a fluorescent signal detectable by in vivo imaging systems. acs.org These nanosensors can be designed to target specific tissues or cell types, enhancing the specificity of calpain activity detection. escholarship.org
Finally, fluorescent probes that change their spectral properties upon cleavage by calpain are also being utilized. One such example is the t-BOC-Leu-Met-CMAC substrate, which has been used to detect calpain activity in living retinal tissues. nih.govbiorxiv.org Cleavage of this substrate by calpain leads to an enhancement and a shift in its fluorescence emission, allowing for the identification of cells with high calpain activity. nih.gov
These advanced imaging techniques provide researchers with a dynamic view of calpain activity in the complex environment of a living organism, paving the way for a deeper understanding of its role in health and disease.
Omics-Based Approaches in this compound Research
The application of "omics" technologies, including proteomics, transcriptomics, and metabolomics, has revolutionized the study of calpain inhibitor peptides. These high-throughput approaches provide a global perspective on the molecular changes induced by calpain inhibition, leading to the identification of novel substrates, pathways, and biomarkers.
Proteomic Identification of Calpain Substrates and Cleavage Products
Proteomics has become an indispensable tool for identifying the vast array of proteins that are cleaved by calpains. Understanding the full spectrum of calpain substrates is essential for elucidating the functional consequences of calpain activity and inhibition.
One powerful proteomic strategy is N-terminomics , which focuses on the identification of newly generated N-termini of proteins that result from proteolytic cleavage. mdpi.comnih.gov Techniques like Terminal Amine Isotopic Labeling of Substrates (TAILS) allow for the quantitative comparison of N-terminal peptides between different samples. mdpi.comscholaris.ca In the context of calpain research, TAILS can be used to compare the "N-terminomes" of cells or tissues with and without calpain activity or inhibition. mdpi.com By identifying N-terminal peptides that are depleted in calpain-deficient cells or enriched upon calpain activation, researchers can pinpoint specific cleavage events and identify novel calpain substrates. mdpi.comnih.gov This approach has been successfully used to identify substrates for specific calpain isoforms, such as calpain-5. mdpi.comnih.gov
Mass spectrometry (MS)-based proteomics is another cornerstone for identifying calpain cleavage products. researchgate.netnih.gov In a typical workflow, protein extracts are treated with calpain in vitro, and the resulting peptide fragments are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov By comparing the peptide profiles of calpain-treated and untreated samples, it is possible to identify the specific sites of cleavage within substrate proteins. researchgate.net More sophisticated quantitative proteomic methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) , can be employed to quantify changes in protein cleavage in response to calpain activity in a cellular context. researchgate.net
Gel-based proteomic approaches, such as two-dimensional gel electrophoresis (2-DE) , have also been utilized to identify calpain substrates. nih.gov In this method, protein lysates are separated by isoelectric point and molecular weight, and changes in the protein spot pattern after calpain treatment can indicate proteolytic cleavage. nih.gov The protein spots of interest can then be excised and identified by mass spectrometry. nih.gov
These proteomic methods have been instrumental in identifying a wide range of calpain substrates involved in diverse cellular processes.
| Technique | Principle | Key Findings/Applications |
|---|---|---|
| N-terminomics (e.g., TAILS) | Quantitative comparison of N-terminal peptides to identify neo-N-termini generated by protease cleavage. mdpi.com | Identification of novel substrates for specific calpain isoforms, such as calpain-5 and calpain-2. mdpi.comscholaris.ca |
| Mass Spectrometry (MS)-based Proteomics | Identification and quantification of peptide fragments generated by calpain cleavage using techniques like LC-MS/MS. researchgate.netnih.gov | Mapping of specific cleavage sites within known and novel calpain substrates. researchgate.net |
| Two-Dimensional Gel Electrophoresis (2-DE) | Separation of proteins by isoelectric point and molecular weight to visualize changes in protein profiles after calpain treatment. nih.gov | Identification of putative calpain substrates in various cell types, including neuronal cells. nih.gov |
Transcriptomic and Metabolomic Analysis of Calpain Inhibition Effects
Beyond proteomics, transcriptomic and metabolomic analyses provide further insights into the downstream cellular consequences of calpain inhibition.
Transcriptomics , primarily through RNA sequencing (RNA-seq), allows for the comprehensive analysis of gene expression changes that occur in response to calpain inhibitor treatment. nih.gov Studies have shown that inhibiting calpain can lead to significant alterations in the expression of genes involved in various biological processes. nih.govresearchgate.net For example, in a study on aortic dissection, calpain inhibition was found to affect the expression of genes related to extracellular matrix-receptor interactions, focal adhesion, and the PI3K-Akt signaling pathway. nih.gov Such analyses can help to uncover the broader regulatory networks influenced by calpain activity and may reveal unexpected therapeutic effects of calpain inhibitors.
Metabolomics , the large-scale study of small molecules (metabolites) within cells and tissues, can reveal how calpain inhibition impacts cellular metabolism. nih.gov By comparing the metabolic profiles of cells treated with a calpain inhibitor to untreated cells, researchers can identify metabolic pathways that are regulated by calpain activity. For instance, recent studies have suggested a role for calpain-2 in the regulation of pyrimidine (B1678525) and glutathione (B108866) metabolism. nih.gov These findings open up new avenues for understanding the physiological roles of calpains and the potential metabolic consequences of their inhibition.
The integration of these omics approaches provides a powerful, multi-faceted view of the cellular effects of calpain inhibitor peptides, from the direct cleavage of substrates to the broader impacts on gene expression and metabolism.
Addressing Challenges in this compound Research
Despite the significant progress in the field, several challenges remain in the development and application of calpain inhibitor peptides as research tools. These include achieving high isoform selectivity and overcoming issues related to delivery and stability.
Enhancing Isoform Selectivity for Research Tools
The human calpain family consists of 15 isoforms, with the ubiquitous calpains, calpain-1 and calpain-2, being the most studied. scholaris.ca These isoforms often have distinct and sometimes opposing roles in cellular processes. google.com Therefore, a major challenge is the development of inhibitors that can selectively target a specific calpain isoform. nih.gov Many early-generation calpain inhibitors lack selectivity, inhibiting not only multiple calpain isoforms but also other cysteine proteases like cathepsins. nih.gov
The active sites of calpain-1 and calpain-2 are highly homologous, making the design of isoform-selective inhibitors particularly difficult. scholaris.ca However, subtle differences in their structure and substrate preferences are being exploited to develop more selective compounds. Researchers are moving away from active-site-directed inhibitors towards strategies that target less conserved regions of the calpain enzymes.
One approach is to develop inhibitors that mimic the natural substrates of specific calpain isoforms. google.com For example, identifying the unique cleavage sites of calpain-2 could inform the design of peptidomimetic inhibitors that are preferentially recognized and bound by this isoform.
Another strategy involves targeting the regulatory domains of calpains, which are less conserved than the catalytic domain. Allosteric inhibitors that bind to sites other than the active site can induce conformational changes that selectively inhibit the activity of a particular isoform. scbt.com
The development of highly selective research tools is crucial for dissecting the specific functions of individual calpain isoforms and for validating them as therapeutic targets.
Strategies for Improved Research Compound Delivery and Stability
Peptide-based inhibitors, while often potent and specific, face significant hurdles in terms of their delivery into cells and their stability in biological systems. nih.govqub.ac.uk Peptides are generally poorly permeable across cell membranes and are susceptible to degradation by proteases. mdpi.comalliedacademies.org
To overcome these limitations, various strategies are being employed. One of the most successful approaches is the use of cell-penetrating peptides (CPPs) . thno.orgnih.gov CPPs are short peptides that can traverse cell membranes and can be conjugated to cargo molecules, such as calpain inhibitor peptides, to facilitate their intracellular delivery. encyclopedia.pubwikipedia.org The Tat peptide from the HIV-1 virus is a well-known example of a CPP that has been used to deliver various molecules into cells. encyclopedia.pubcreative-peptides.com
Chemical modifications of the peptide backbone can also enhance stability. mdpi.com Replacing L-amino acids with their D-enantiomers can make the peptide resistant to proteolysis. mdpi.com Other modifications, such as cyclization or the incorporation of non-natural amino acids, can also improve stability and conformational rigidity. alliedacademies.org
Nanocarrier-based delivery systems offer another promising approach to improve the delivery and stability of calpain inhibitor peptides. mdpi.comencyclopedia.pub Encapsulating the inhibitor within nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and potentially enable targeted delivery to specific tissues or cells. alliedacademies.orgresearchgate.net For instance, the Nano Spray Dryer B-90 has been used to prepare nanocrystals of a calpain inhibitor, which could improve its dissolution and bioavailability. nih.gov
These strategies are essential for translating the potential of calpain inhibitor peptides from in vitro assays to more complex cellular and in vivo research models.
| Strategy | Description | Example |
|---|---|---|
| Cell-Penetrating Peptides (CPPs) | Short peptides that facilitate the cellular uptake of conjugated cargo molecules. wikipedia.org | Conjugation of a calpain inhibitor to the Tat peptide. encyclopedia.pub |
| Chemical Modifications | Alterations to the peptide structure to increase resistance to proteolysis. mdpi.com | Substitution with D-amino acids, cyclization. mdpi.comalliedacademies.org |
| Nanocarriers | Encapsulation of the inhibitor within a nanoparticle to protect it from degradation and improve delivery. mdpi.com | Liposomes, polymeric nanoparticles, nanocrystals. encyclopedia.pubnih.gov |
Q & A
Basic Research Questions
Q. How can batch-to-batch variability in synthetic calpain inhibitor peptides be minimized for cell-based assays?
- Methodological Answer : To minimize variability, request additional quality control (QC) analyses during peptide synthesis. For cell assays, specify:
- Peptide content analysis to standardize concentrations across batches.
- TFA removal (<1%) to avoid cytotoxicity in sensitive cell lines.
- HPLC and MS data to confirm purity and structural integrity.
- Example: Use peptide content normalization to ensure consistent inhibitor concentrations in dose-response studies .
Q. What are standard assays for quantifying calpain inhibition activity in vitro?
- Methodological Answer : Fluorogenic substrate-based assays (e.g., Calpain Activity Assay Kit ab65308) are widely used. Key steps include:
- Pre-incubation of calpain with inhibitors.
- Addition of substrate (e.g., Suc-LLVY-AMC) and measurement of fluorescence (Ex/Em: 355/460 nm).
- Include inhibitor controls (e.g., Z-LLY-FMK) and calpain I positive controls to validate assay conditions .
- Data normalization: Subtract background signals from vehicle-treated samples .
Q. How should calpain inhibitors be stored to maintain stability in long-term experiments?
- Methodological Answer :
- Store lyophilized peptides at -20°C in airtight containers with desiccants.
- Avoid repeated freeze-thaw cycles for solubilized peptides; aliquot into single-use volumes.
- Stability testing: Monitor degradation via HPLC after reconstitution, especially for aldehyde-containing inhibitors (e.g., calpeptin) .
Advanced Research Questions
Q. How can conflicting data on calpain inhibitor efficacy across studies be resolved?
- Methodological Answer : Address discrepancies by:
- Standardizing assay conditions : Ensure consistent Ca²⁺ concentrations (µ-calpain: 3–50 µM; m-calpain: 400–800 µM) .
- Validating inhibitor specificity : Use calpain-null cell lines or siRNA knockdown to confirm on-target effects.
- Cross-reactivity screening : Test inhibitors against cysteine proteases (e.g., cathepsins) using fluorogenic substrates .
- Example: MG 132 may inhibit proteasomes; include proteasome activity assays to isolate calpain-specific effects .
Q. What strategies improve the specificity of calpain-targeting peptides in vivo?
- Methodological Answer :
- Structural mimicry : Design peptides based on calpastatin’s subdomain B, which binds calpain’s active site cleft. Stabilize α-helical motifs using rigid crosslinkers (e.g., dibromomaleimide) to enhance binding .
- Cell-penetrating motifs : Conjugate inhibitors with membrane-translocating sequences (e.g., VALLP AVLLA LLAP) for intracellular delivery .
- Activity-based probes (ABPs) : Develop irreversible probes (e.g., stabilized helical peptides with fluorophores) to visualize calpain activity in tissues .
Q. How can calpain inhibitors be optimized for neuroprotection in traumatic brain injury models?
- Methodological Answer :
- Dose optimization : Use pharmacokinetic profiling to balance blood-brain barrier penetration and systemic toxicity. For AK295, effective doses range from 1–10 mg/kg in rodent models .
- Combination therapy : Pair calpain inhibitors (e.g., E-64-D) with autophagy modulators (e.g., pepstatin A) to reduce secondary damage .
- Biomarker validation : Measure spectrin breakdown products (SBDPs) via Western blot to confirm calpain inhibition efficacy .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in calpain inhibition studies?
- Methodological Answer :
- Fit data to a four-parameter logistic curve (IC₅₀ calculation) using software like GraphPad Prism.
- Include replicates (n ≥ 3) and report variability as SEM.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
Q. How should researchers address calpain isoform redundancy in knockout models?
- Methodological Answer :
- Isoform-specific inhibitors : Utilize compounds like PD150606 (calpain-1 selective) versus calpain-2 inhibitors .
- Genetic validation : Combine siRNA targeting µ-calpain (CAPN1) and m-calpain (CAPN2) with pharmacological inhibition.
- Functional assays : Assess isoform-specific substrates (e.g., µ-calpain cleaves p35 to p25; m-calpain processes talin) .
Tables for Key Parameters
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
